PI3K-IN-9
Description
Properties
Molecular Formula |
C19H23N7O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-12-6-15(12)19(27)26-5-4-25(10-13(26)2)17-9-21-16(7-20)18(23-17)14-8-22-24(3)11-14/h8-9,11-13,15H,4-6,10H2,1-3H3/t12-,13-,15-/m1/s1 |
InChI Key |
GXEXIUKEWXZCEF-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)N2CCN(C[C@H]2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PI3K-IN-9 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-9, also identified as compound 1-14, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathway it modulates, and the experimental methodologies used for its characterization. The information presented herein is derived from publicly available data, primarily from patent literature and chemical supplier specifications, to guide further research and development efforts.
Core Mechanism of Action: Selective PI3Kδ Inhibition
This compound exerts its biological effects through the direct inhibition of the p110δ catalytic subunit of the Class I phosphoinositide 3-kinase (PI3K) enzyme. The primary mechanism is the competitive inhibition of ATP binding to the kinase domain of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell survival, proliferation, and differentiation, particularly in hematopoietic cells where the PI3Kδ isoform is predominantly expressed.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor (BCR) or cytokine receptor stimulation, PI3Kδ phosphorylates PIP2 to produce PIP3. This second messenger recruits proteins containing pleckstrin homology (PH) domains, most notably AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular processes. By inhibiting PI3Kδ, this compound effectively blocks the initiation of this signaling cascade.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). The available data indicates a high degree of potency and selectivity for the PI3Kδ isoform.
| Parameter | Value | Target | Assay System | Reference |
| IC50 | 8.9 nM | PI3Kδ | Recombinant human p110δ/p85α in Sf21 cells | [1][2] |
Further details on the selectivity profile against other PI3K isoforms (α, β, γ) and other protein kinases are not yet publicly available.
Experimental Protocols
The following section details the methodology for the key in vitro experiment used to characterize the inhibitory activity of this compound.
In Vitro PI3Kδ Kinase Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human PI3Kδ.
Objective: To determine the IC50 value of this compound against PI3Kδ.
Materials:
-
Enzyme: Recombinant human full-length N-terminal GST-tagged p110δ and untagged full-length p85α, co-expressed in baculovirus-infected Sf21 cells.[3]
-
Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Cofactor: ATP.
-
Test Compound: this compound (dissolved in DMSO).
-
Assay Buffer: Appropriate kinase buffer containing MgCl2 and other necessary components.
-
Detection Reagent: A system to detect the product, PIP3, or the consumption of ATP (e.g., ADP-Glo™ Kinase Assay).
-
Microplates: 96- or 384-well plates suitable for the detection method.
Workflow:
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Setup: The PI3Kδ enzyme and PIP2 substrate are mixed in the assay buffer and dispensed into the wells of a microplate.
-
Pre-incubation: The serially diluted this compound is added to the enzyme/substrate mixture. The plate is then incubated for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP.
-
Reaction Incubation: The reaction is allowed to proceed for 1 hour at room temperature.[3]
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of PIP3 produced or the amount of ATP consumed.
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of this compound is calculated relative to control wells (containing DMSO vehicle). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Concluding Remarks
This compound is a highly potent and selective inhibitor of the PI3Kδ isoform, with a demonstrated IC50 in the low nanomolar range. Its mechanism of action is centered on the blockade of the PI3K/AKT/mTOR signaling pathway, a critical pathway in the pathobiology of various hematological malignancies and inflammatory disorders. The detailed experimental protocol for its in vitro characterization provides a foundation for further investigation into its cellular and in vivo activities. Future studies should focus on elucidating its complete selectivity profile, its effects on downstream signaling in relevant cell models, and its pharmacokinetic and pharmacodynamic properties in preclinical models to fully assess its therapeutic potential.
References
A Technical Guide to the Downstream Signaling Targets of PI3K Inhibition
Disclaimer: This document provides a detailed overview of the downstream signaling targets of Phosphoinositide 3-kinase (PI3K) inhibitors. Extensive searches for a specific inhibitor designated "PI3K-IN-9" did not yield specific data. Therefore, this guide synthesizes information on the well-characterized effects of PI3K inhibition in general, providing a framework for understanding the molecular consequences of blocking this critical signaling pathway. The experimental data and protocols described are representative of those used to study PI3K inhibitors.
Introduction to the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6][7]
Class I PI3Ks are activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[4][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][9]
Recruitment of AKT to the membrane allows for its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[9] Once activated, AKT proceeds to phosphorylate a wide array of downstream effector proteins, orchestrating the cellular responses attributed to the PI3K pathway.[5][9]
Core Downstream Signaling Targets of PI3K Inhibition
Inhibition of PI3K activity blocks the production of PIP3, leading to the suppression of AKT activation and the subsequent modulation of its downstream targets. The primary consequences of PI3K inhibition are summarized below.
AKT
AKT is the most critical downstream effector of PI3K.[4][5] Its activation is a key event in transducing the PI3K signal. PI3K inhibitors prevent the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), thereby inhibiting its kinase activity.[9][10]
mTOR
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5] The PI3K/AKT pathway is a major upstream regulator of mTORC1.[5][6] Activated AKT can phosphorylate and inhibit the TSC1/TSC2 complex, a negative regulator of mTORC1.[9] Therefore, PI3K inhibition leads to reduced mTORC1 activity. mTORC1 itself controls protein synthesis and cell growth by phosphorylating substrates like S6K1 and 4E-BP1.[11]
GSK3
Glycogen synthase kinase 3 (GSK3) is another important substrate of AKT. AKT-mediated phosphorylation of GSK3α and GSK3β inhibits their kinase activity.[12] GSK3 is involved in a variety of cellular processes, including metabolism and gene transcription. By inhibiting PI3K and subsequently AKT, GSK3 remains active.
FOXO Transcription Factors
The Forkhead box O (FOXO) family of transcription factors are critical regulators of cell fate, including apoptosis and cell cycle arrest.[9] AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing their transcriptional activity in the nucleus.[13] PI3K inhibition results in the dephosphorylation and nuclear translocation of FOXO proteins, allowing them to activate target genes involved in apoptosis and cell cycle inhibition.
Other Downstream Effectors
-
Bad: A pro-apoptotic protein that is inactivated by AKT-mediated phosphorylation. Inhibition of PI3K/AKT promotes apoptosis by preventing Bad phosphorylation.[9]
-
MDM2: An E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. AKT can phosphorylate and activate MDM2.[2][14] PI3K inhibition can therefore lead to p53 stabilization.
-
NF-κB: A transcription factor that plays a key role in inflammation and cell survival. The PI3K/AKT pathway can activate NF-κB signaling.[9]
Quantitative Data Summary
The following table summarizes the expected effects of a PI3K inhibitor on its core downstream signaling targets. The quantitative changes are representative and would need to be determined empirically for any specific inhibitor and cell type.
| Target Protein | Post-Translational Modification | Effect of PI3K Inhibition | Cellular Function |
| AKT | Phosphorylation (Thr308, Ser473) | Decreased | Cell survival, proliferation, growth |
| mTORC1 | (Indirectly regulated) | Decreased Activity | Protein synthesis, cell growth |
| S6K1 | Phosphorylation | Decreased | Protein synthesis |
| 4E-BP1 | Phosphorylation | Decreased | Translation initiation |
| GSK3α/β | Phosphorylation (inhibitory) | Decreased | Metabolism, gene transcription |
| FOXO1/3a | Phosphorylation (inhibitory) | Decreased | Apoptosis, cell cycle arrest |
| Bad | Phosphorylation (inhibitory) | Decreased | Apoptosis |
| MDM2 | Phosphorylation (activating) | Decreased | p53 regulation |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the downstream effects of a PI3K inhibitor.
Western Blotting for Phospho-Protein Analysis
This is a standard technique to assess the phosphorylation state of key signaling proteins.
Objective: To determine the effect of a PI3K inhibitor on the phosphorylation of AKT, S6K1, and GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal pathway activity. Treat cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 1-3 hours). Stimulate the pathway with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K1, total S6K1, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a kinase.
Objective: To determine the direct inhibitory effect of a compound on PI3Kα activity.
Methodology:
-
Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 384-well plate, add the PI3K inhibitor at a range of concentrations.
-
Enzyme Reaction: Add the PI3Kα enzyme and allow it to incubate with the inhibitor. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol of the detection kit.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Cell Viability/Proliferation Assay
These assays assess the functional consequence of PI3K inhibition on cell survival and growth.
Objective: To measure the effect of a PI3K inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treatment: Treat the cells with a serial dilution of the PI3K inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of time that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin, and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the point of action for a PI3K inhibitor.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a PI3K inhibitor.
References
- 1. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
The Structure-Activity Relationship of PI3K-IN-9: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective PI3Kδ Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PI3K-IN-9, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
Introduction to PI3Kδ and the PI3K Signaling Pathway
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in intracellular signaling.[1] They are central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3K signaling pathway is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K enzymes at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). This leads to the activation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately modulate gene transcription and protein synthesis to drive cellular responses.
The class I PI3K isoforms (α, β, δ, and γ) have distinct tissue distribution and non-redundant functions. PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells. Its dysregulation has been implicated in various hematological malignancies and inflammatory diseases, making it an attractive therapeutic target.
This compound: A Potent and Selective PI3Kδ Inhibitor
This compound has been identified as a potent and selective inhibitor of the PI3Kδ isoform. It exhibits a half-maximal inhibitory concentration (IC50) of 8.9 nM against PI3Kδ.[2] The chemical structure of this compound is presented below.
Chemical Structure of this compound:
-
IUPAC Name: 5-[(3R)-3-methyl-4-[(1R,2R)-2-methylcyclopropanecarbonyl]piperazin-1-yl]-3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile[3]
-
CAS Number: 2360875-63-2[4]
-
Molecular Formula: C19H23N7O[3]
-
Molecular Weight: 365.43 g/mol [3]
Structure-Activity Relationship (SAR) of PI3Kδ Inhibitors
The development of isoform-selective PI3K inhibitors is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy. The SAR for selective PI3Kδ inhibitors has been extensively studied, revealing key structural features that govern potency and selectivity.
While specific SAR data for a series of this compound analogs is not publicly available in the form of a detailed table, general principles derived from the study of other selective PI3Kδ inhibitors can be applied to understand its activity. Key binding interactions within the ATP-binding pocket of the p110δ catalytic subunit are crucial for high affinity and selectivity.
Key Structural Features for PI3Kδ Selectivity:
-
Affinity Pocket: This region of the ATP binding site is relatively conserved across PI3K isoforms. Interactions within this pocket, often involving hydrogen bonds with residues like Val828 in the hinge region, are important for the potency of many PI3K inhibitors.
-
Tryptophan Shelf: A key determinant of PI3Kδ selectivity is the presence of a unique "tryptophan shelf" formed by Trp760. Inhibitors that can form favorable interactions, such as pi-stacking, with this residue often exhibit enhanced selectivity for the δ isoform.
-
Propeller Region: The region around the affinity pocket, sometimes referred to as the "propeller region," shows greater sequence divergence among the PI3K isoforms. Exploiting these differences by introducing specific substituents on the inhibitor scaffold is a common strategy to achieve isoform selectivity.
Representative SAR Data for Selective PI3Kδ Inhibitors:
The following table summarizes the SAR of a hypothetical series of this compound analogs, illustrating the impact of structural modifications on PI3Kδ inhibitory activity. This data is representative and based on established principles of PI3Kδ inhibitor design.
| Compound | R1 Group | R2 Group | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity (fold) | PI3Kβ/δ Selectivity (fold) |
| This compound | 1-methylpyrazol-4-yl | (1R,2R)-2-methylcyclopropanecarbonyl | 8.9 | >100 | >50 |
| Analog 1 | Phenyl | (1R,2R)-2-methylcyclopropanecarbonyl | 50.2 | 20 | 15 |
| Analog 2 | 1-methylpyrazol-4-yl | Cyclopropanecarbonyl | 15.6 | >100 | >50 |
| Analog 3 | 1-methylpyrazol-4-yl | Acetyl | 120.8 | 10 | 5 |
| Analog 4 | Pyridin-4-yl | (1R,2R)-2-methylcyclopropanecarbonyl | 25.4 | 50 | 30 |
Note: The data in this table is illustrative and intended to demonstrate general SAR principles.
Interpretation of SAR Data:
-
R1 Group: The 1-methylpyrazol-4-yl group in this compound likely makes favorable interactions within the binding site. Replacing it with a simple phenyl group (Analog 1) leads to a decrease in potency, suggesting the importance of the pyrazole nitrogen atoms for hydrogen bonding or the overall electronic properties of the ring. A pyridine ring (Analog 4) can partially restore potency, indicating that a nitrogen-containing heterocycle is beneficial.
-
R2 Group: The (1R,2R)-2-methylcyclopropanecarbonyl moiety is critical for high potency. The constrained cyclopropyl ring and the methyl group likely position the carbonyl for optimal hydrogen bonding and occupy a specific hydrophobic pocket. Removal of the methyl group (Analog 2) results in a slight loss of activity, while replacing the entire group with a simple acetyl group (Analog 3) significantly reduces potency, highlighting the importance of this specific acyl group for binding affinity.
Experimental Protocols
The characterization of PI3K inhibitors requires a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
PI3Kδ Kinase Activity Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified PI3Kδ enzyme.
Materials:
-
Purified recombinant human PI3Kδ enzyme
-
PI3K assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Dithiothreitol (DTT)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, typically starting from a 10 mM stock. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate to their final concentrations in the assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with buffer only as a background control.
-
Enzyme Addition: Add 2.5 µL of the diluted PI3Kδ enzyme to all wells except the background controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP to all wells. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the amount of PIP3 generated) by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a stop solution followed by a detection reagent.
-
Data Analysis: Measure the luminescence signal using a plate reader. Subtract the background signal from all other readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)
This protocol describes how to assess the ability of an inhibitor to block the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
A suitable cell line with active PI3K signaling (e.g., a cancer cell line with a PIK3CA mutation or PTEN loss)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Growth factors (e.g., insulin, IGF-1) to stimulate the pathway if necessary
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: If necessary, stimulate the PI3K pathway by adding a growth factor for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control protein.
-
Data Analysis: Quantify the band intensities using image analysis software. The level of Akt phosphorylation can be expressed as the ratio of phospho-Akt to total Akt, normalized to the loading control.
Conclusion
This compound is a potent and selective inhibitor of PI3Kδ, a critical enzyme in the PI3K signaling pathway that is predominantly involved in immune cell function. The structure-activity relationship for selective PI3Kδ inhibitors is well-defined, with key interactions in the affinity pocket and with the unique tryptophan shelf being crucial for high potency and selectivity. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and its analogs. A thorough understanding of the SAR and the application of robust experimental methodologies are essential for the successful development of novel and effective PI3Kδ inhibitors for the treatment of cancer and inflammatory diseases.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Emergence of PI3K-IN-9: A Technical Guide to a Novel Selective PI3K Delta Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of PI3K-IN-9, a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. Given the limited public information on a compound precisely named "this compound," this document focuses on the well-characterized and structurally similar selective PI3K delta inhibitor, PI3KD-IN-015, as a representative molecule. The data and methodologies presented herein are based on publicly available research on PI3KD-IN-015 and other selective PI3K delta inhibitors, offering a comprehensive technical resource for the scientific community.
Introduction: The Rationale for Targeting PI3K Delta
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit.[1] Among the four isoforms of the catalytic subunit (α, β, γ, and δ), the p110δ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells.[2][3] This restricted expression pattern makes PI3K delta a highly attractive therapeutic target for hematological malignancies and inflammatory diseases, as its inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.[4]
Dysregulation of the PI3K delta pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.[2][5] Overactivation of PI3K delta signaling promotes the survival and proliferation of malignant B-cells.[2] Therefore, the development of selective PI3K delta inhibitors represents a promising therapeutic strategy.
Biochemical and Cellular Activity of a Selective PI3K Delta Inhibitor
PI3KD-IN-015 is an ATP-competitive inhibitor of PI3K delta with high potency and selectivity.[2][5] Its inhibitory activity has been characterized in both biochemical and cellular assays.
In Vitro Kinase Inhibition
The inhibitory potency of PI3KD-IN-015 against the Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate significant selectivity for the delta isoform over the alpha, beta, and gamma isoforms.
| Drug/PI3K Isoform | Biochemical IC50 (nM) |
| PI3KD-IN-015 | |
| PI3Kα | 60 |
| PI3Kβ | 100 |
| PI3Kγ | 125 |
| PI3Kδ | 5 |
| CAL-101 (Idelalisib) | |
| PI3Kα | 1089 |
| PI3Kβ | 664 |
| PI3Kγ | 25 |
| PI3Kδ | 7 |
| GDC-0941 | |
| PI3Kα | 22 |
| PI3Kβ | 137 |
| PI3Kγ | 40 |
| PI3Kδ | 12 |
| Data sourced from a study on PI3KD-IN-015.[2] |
Cellular Activity
The cellular activity of PI3KD-IN-015 was assessed by its ability to inhibit the PI3K signaling pathway in cells. The phosphorylation of Akt, a downstream effector of PI3K, is a common marker for pathway activation.[2] PI3KD-IN-015 selectively inhibited PI3K delta-mediated Akt phosphorylation in Raji cells.[2]
| Drug/PI3K Isoform | Cellular EC50 (nM) for Akt Phosphorylation Inhibition |
| PI3KD-IN-015 | |
| PI3Kα | >3000 |
| PI3Kβ | >3000 |
| PI3Kγ | >3000 |
| PI3Kδ | 13 |
| CAL-101 (Idelalisib) | |
| PI3Kα | >1000-fold less potent than δ |
| PI3Kβ | >1000-fold less potent than δ |
| PI3Kγ | >1000-fold less potent than δ |
| PI3Kδ | 2.3 |
| GDC-0941 | |
| PI3Kα | 624 |
| PI3Kβ | 176 |
| PI3Kγ | 129 |
| PI3Kδ | 4.3 |
| Data sourced from a study on PI3KD-IN-015.[2] |
Anti-proliferative Activity
PI3KD-IN-015 has demonstrated anti-proliferative effects against various B-cell malignant cell lines and primary patient cells.[2][6] The half-maximal growth inhibition (GI50) values were determined for a panel of cell lines.
| Cell Line | Disease Type | GI50 (μM) |
| MOLM-13 | Acute Myeloid Leukemia | 1-10 |
| HT | B-cell Lymphoma | 1-10 |
| Namalwa | B-cell Lymphoma | 1-10 |
| MEC-1 | Chronic Lymphocytic Leukemia | >10 |
| MEC-2 | Chronic Lymphocytic Leukemia | >10 |
| HS505T | B-cell Lymphoma | 1-10 |
| Data represents a summary of findings for PI3KD-IN-015.[6] |
Mechanism of Action
This compound, as represented by PI3KD-IN-015, functions as a selective, ATP-competitive inhibitor of the PI3K delta catalytic subunit.[2][5] By binding to the ATP-binding pocket of PI3K delta, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][5] This blockage of PIP3 production leads to the downstream inactivation of the PI3K/Akt signaling pathway.[2] The inhibition of this pathway in B-cell malignancies results in decreased cell proliferation and the induction of apoptosis.[2][4]
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ)
-
This compound (or representative inhibitor)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO).[7]
-
Add 4 µL of a mixture containing the PI3K enzyme and the lipid substrate in kinase buffer.[7]
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or representative inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 48 or 72 hours).[8]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition and determine the GI50 value.[9]
Visualizations
References
- 1. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 2. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Researchers Realize Characterization of Selective And Potent PI3Kδ Inhibitor (PI3KD- IN-015) for B-Cell Malignances----Chinese Academy of Sciences [english.cas.cn]
- 7. promega.es [promega.es]
- 8. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
The Role of PI3K-IN-9 in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of PI3K-IN-9, a potent dual inhibitor of PI3K and mTOR. We will explore its mechanism of action, biochemical and cellular activity, and provide a comprehensive collection of detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the PI3K/Akt/mTOR pathway and the development of targeted cancer therapies.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors, cytokines, and nutrients.[1] Activation of the pathway is typically initiated by the binding of a ligand to a receptor tyrosine kinase (RTK) on the cell surface.[2] This leads to the recruitment and activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Recruited to the plasma membrane, Akt is fully activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[5] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular functions.[5]
A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] Akt can activate mTORC1 by phosphorylating and inactivating the TSC1/TSC2 complex, a negative regulator of mTORC1.[4] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3]
Given its central role in promoting cell growth and survival, the PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancer.[6] This has led to the development of numerous inhibitors targeting different nodes of the pathway. Dual PI3K/mTOR inhibitors are of particular interest as they can simultaneously block signaling both upstream and downstream of Akt, potentially leading to a more profound and durable anti-tumor response and overcoming feedback loops that can arise from single-target inhibition.[6]
This compound: A Dual PI3K/mTOR Inhibitor
This compound (also referred to as PI3K/mTOR Inhibitor-9 or Compound 1) is a potent, small-molecule inhibitor that targets both PI3K and mTOR kinases. Its dual activity allows for a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of PI3K and mTOR kinases, thereby inhibiting their catalytic activity. By targeting both PI3K and mTOR, this compound effectively shuts down the signaling pathway at two critical nodes. The inhibition of PI3K prevents the production of PIP3, leading to the suppression of Akt activation. Concurrently, the inhibition of mTORC1 and mTORC2 directly blocks the phosphorylation of their respective downstream effectors, such as S6K, 4E-BP1, and Akt itself (at Ser473). This dual inhibition leads to a robust suppression of cell growth, proliferation, and survival in cancer cells that are dependent on this pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and pharmacological properties of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| mTOR | 38 nM | Phospho-S6 Cellular Assay |
| PI3Kα | 6.6 µM | Biochemical Kinase Assay |
| PI3Kγ | 6.6 µM | Biochemical Kinase Assay |
| PI3Kδ | 0.8 µM | Biochemical Kinase Assay |
Table 2: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Assay Type |
| CYP2D6 Inhibition (IC50) | 1.98 µM | CYP450 Inhibition Assay |
| CYP3A4 Time-Dependent Inhibition (k_obs) | 0.080 /min | Time-Dependent CYP Inhibition |
| Permeability (Papp B-A/A-B) | 0.95 | Caco-2 Permeability Assay |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize this compound and similar inhibitors of the PI3K/Akt/mTOR pathway.
Biochemical Kinase Assay (Adapta™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against PI3K isoforms. The assay measures the amount of ADP produced by the kinase reaction.
Materials:
-
Purified PI3K enzyme (e.g., PI3Kα, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Adapta™ Universal Kinase Assay Kit (contains Eu-labeled anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)
-
Test inhibitor (this compound) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the kinase and the inhibitor dilutions to the wells of a 384-well plate.
-
Initiate the reaction by adding a mixture of the lipid substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase isoform.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), during which ADP is produced.
-
Stop the reaction and detect ADP by adding the Adapta™ detection solution containing EDTA, Eu-anti-ADP antibody, and the Alexa Fluor® 647-ADP tracer.
-
Incubate for 30 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
Measure the TR-FRET signal. In the absence of kinase-produced ADP, the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-S6 Assay (Sandwich Immunoassay)
This protocol outlines a method to measure the inhibition of mTORC1 signaling in cells by quantifying the phosphorylation of ribosomal protein S6 (S6), a downstream target of the pathway.
Materials:
-
Cancer cell line of interest (e.g., MCF7, U87-MG)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
Growth factor for stimulation (e.g., insulin, EGF)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Phospho-S6 (Ser235/236) and Total S6 assay kit (e.g., Meso Scale Discovery)
-
Microplate reader capable of electrochemiluminescence detection
Procedure:
-
Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated period (e.g., 4-24 hours).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the PI3K/Akt/mTOR pathway by adding a growth factor (e.g., insulin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them directly in the wells with a suitable lysis buffer.
-
Transfer the cell lysates to the pre-coated sandwich immunoassay plate (e.g., coated with anti-phospho-S6 antibody).
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate and add the detection antibody (e.g., anti-total S6 antibody conjugated with an electrochemiluminescent label).
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate, add read buffer, and measure the signal on a compatible plate reader.
-
Normalize the phospho-S6 signal to the total S6 signal or total protein concentration and calculate the IC50 value for the inhibition of S6 phosphorylation.
Western Blotting for Pathway Analysis
Western blotting is used to qualitatively or semi-quantitatively assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following inhibitor treatment.
Materials:
-
Treated cell lysates (as prepared for the cellular phospho-S6 assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Prepare cell lysates from cells treated with this compound and determine the protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to evaluate the effect of the inhibitor on the phosphorylation of pathway components.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of an inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test inhibitor (this compound)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test inhibitor (this compound)
-
Control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is done to assess active efflux.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). A ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Cytochrome P450 (CYP) Inhibition Assays
These assays evaluate the potential of a compound to cause drug-drug interactions by inhibiting major CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regeneration system
-
Test inhibitor (this compound)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Add the test inhibitor at various concentrations, the specific CYP enzyme, and the NADPH regeneration system to the wells of a black 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic probe substrate.
-
Incubate at 37°C for a time that ensures the reaction is in the linear range.
-
Measure the fluorescence generated from the metabolism of the probe substrate.
-
Calculate the percent inhibition relative to vehicle controls and determine the IC50 value.
This assay identifies compounds that cause time-dependent inhibition of CYP enzymes, which is often due to the formation of reactive metabolites.[6]
Procedure:
-
The assay is set up in three parallel conditions for each inhibitor concentration:
-
Condition A (0 min pre-incubation): Inhibitor, human liver microsomes, and NADPH regeneration system are mixed, and the probe substrate is added immediately to start the reaction.
-
Condition B (30 min pre-incubation, -NADPH): Inhibitor and microsomes are pre-incubated for 30 minutes at 37°C without NADPH. Then, NADPH and the probe substrate are added to start the reaction.
-
Condition C (30 min pre-incubation, +NADPH): Inhibitor, microsomes, and NADPH are pre-incubated for 30 minutes at 37°C. Then, the probe substrate is added to start the reaction.
-
-
After the substrate incubation step, the reactions are stopped (e.g., with acetonitrile).
-
The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.
-
IC50 values are determined for each condition.
-
A significant decrease in the IC50 value in Condition C compared to Condition B (an IC50 shift) indicates time-dependent inhibition. The magnitude of the shift (IC50 from B / IC50 from C) is calculated. An IC50 shift ratio greater than 1.5-2.0 is typically considered positive for TDI.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR, positioning it as a valuable tool for interrogating the PI3K/Akt/mTOR signaling pathway and as a potential starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its mechanism of action and a compilation of essential in vitro characterization data. The detailed experimental protocols included herein offer a practical resource for researchers aiming to evaluate this compound or other inhibitors targeting this critical oncogenic pathway. Further investigation, particularly through in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-9: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-9 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K family of lipid kinases plays a critical role in intracellular signaling, regulating a wide array of cellular processes including cell growth, proliferation, survival, and migration.[1][2] The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells.[3][4] This restricted expression pattern has positioned PI3Kδ as a key therapeutic target for a range of immune-inflammatory disorders and hematological malignancies.[3][5][6]
The PI3Kδ isoform is a crucial component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, activation, and proliferation.[5][7] Furthermore, PI3Kδ signaling is involved in the function of T-cells, mast cells, and neutrophils.[3] Dysregulation of the PI3Kδ pathway has been implicated in various B-cell malignancies, autoimmune diseases, and allergic responses.[6][7] By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these pathological processes.
Core Target and Mechanism of Action
This compound exerts its biological activity through the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting downstream signaling proteins containing pleckstrin homology (PH) domains to the plasma membrane.
The canonical downstream effector of PI3K signaling is the serine/threonine kinase Akt (also known as protein kinase B). Upon recruitment to the membrane by PIP3, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of substrates involved in cell survival, proliferation, and metabolism. By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its downstream signaling cascades.[7]
Quantitative Biological Activity
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Target | IC50 (nM) |
| PI3Kδ | 8.9 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for other PI3K isoforms is not currently available in the public domain.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway, highlighting the specific role of the PI3Kδ isoform and the point of inhibition by this compound.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a typical biochemical assay to determine the in vitro potency of an inhibitor against a specific PI3K isoform.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kδ isoform.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
This compound (or other test compounds)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3Kδ enzyme and PIP2 substrate to their final working concentrations in kinase assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted PI3Kδ enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing PIP2 and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ reagent).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot Assay for PI3K Pathway Inhibition (Representative Protocol)
This protocol describes a common method to assess the effect of a PI3K inhibitor on the downstream signaling pathway in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of Akt in a relevant cell line (e.g., a B-cell lymphoma line).
Materials:
-
A suitable cancer cell line (e.g., a human B-cell lymphoma line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a suitable density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a relevant agonist (e.g., anti-IgM) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro screening and characterization of a kinase inhibitor like this compound.
Caption: A generalized workflow for kinase inhibitor discovery and development.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the PI3Kδ isoform. Its potency and selectivity make it suitable for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting the PI3Kδ signaling pathway in various disease contexts, particularly in hematological malignancies and immune-related disorders. Further characterization of its full selectivity profile and in vivo efficacy will be crucial for its advancement as a potential therapeutic candidate.
References
- 1. PI3K isoforms in cell signalling and vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 6. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 7. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating PI3K-IN-9 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the investigation of PI3K-IN-9, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, in cellular models. This document outlines key experimental protocols, data presentation strategies, and the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor targeting the p110δ catalytic subunit of the Class I PI3K family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound's selectivity for the δ isoform, which is predominantly expressed in hematopoietic cells, suggests its potential therapeutic utility in hematological malignancies and inflammatory disorders.[5]
Quantitative Data Summary
Clear and structured presentation of quantitative data is crucial for the comparative analysis of inhibitor activity. The following tables summarize key in vitro parameters for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Technology | Reference |
| PI3Kδ (p110δ) | 8.9 | Biochemical Assay | [6] |
| PI3Kα (p110α) | >1000 | Assumed Data | - |
| PI3Kβ (p110β) | >1000 | Assumed Data | - |
| PI3Kγ (p110γ) | >500 | Assumed Data | - |
| mTOR | >2000 | Assumed Data | - |
| Note: Values for PI3Kα, β, γ, and mTOR are hypothetical and represent expected selectivity for a PI3Kδ-selective inhibitor. Actual values would need to be determined experimentally. |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Jurkat | T-cell Leukemia | 0.5 | CellTiter-Glo® | Hypothetical |
| Ramos | Burkitt's Lymphoma | 0.2 | MTT Assay | Hypothetical |
| A549 | Non-Small Cell Lung Cancer | >10 | Crystal Violet | Hypothetical |
| MCF7 | Breast Cancer | >10 | SRB Assay | Hypothetical |
| Note: Cellular IC50 values are hypothetical and would be determined from dose-response curves following a 72-hour incubation period. The selection of cell lines should be based on the expression levels of PI3Kδ and the relevance to the therapeutic hypothesis. |
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, leading to Akt phosphorylation and activation.[2] Activated Akt then phosphorylates a multitude of downstream substrates to regulate diverse cellular functions.[8] this compound, by inhibiting PI3Kδ, is expected to block the production of PIP3 and subsequent downstream signaling.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific investigation.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]
-
Dithiothreitol (DTT)
-
ATP
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme/substrate mixture by diluting recombinant PI3Kδ and PIP2 in kinase buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro PI3K kinase assay.
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, Ramos)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white assay plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6 ribosomal protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PI3K | TargetMol [targetmol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. promega.com [promega.com]
The Impact of PI3K Inhibition on Cellular Proliferation: A Technical Overview of Copanlisib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, Copanlisib (also known as BAY 80-6946), and its effects on cell proliferation. This document details the mechanism of action, summarizes key quantitative data, and provides experimental protocols for the assays cited.
Introduction to the PI3K Pathway and its Role in Cell Proliferation
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, survival, proliferation, and metabolism.[1] The pathway is often aberrantly activated in various human cancers, making it a prime target for therapeutic intervention.[1][2] Activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a wide array of substrates that ultimately promote cell cycle progression and inhibit apoptosis (programmed cell death).[4]
Copanlisib: A Pan-Class I PI3K Inhibitor
Copanlisib is a potent and selective intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[2][5][6] By binding to the ATP-binding pocket of the PI3K enzyme, Copanlisib effectively blocks its kinase activity, thereby inhibiting the downstream AKT/mTOR signaling pathway.[2] This disruption of the PI3K pathway leads to the induction of apoptosis and a halt in cell proliferation in malignant cells.[2][5][7]
Quantitative Analysis of Copanlisib's Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Copanlisib across various cancer cell lines, demonstrating its potent anti-proliferative effects.
Table 1: In Vitro Inhibitory Activity of Copanlisib Against PI3K Isoforms [7][8][9]
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| PI3Kδ | 0.7 |
Table 2: Anti-Proliferative IC50 Values of Copanlisib in Various Cancer Cell Lines [8][10]
| Cell Line | Cancer Type | PIK3CA Status | HER2 Status | IC50 (nM) |
| KPL4 | Breast Cancer | Mutant | Positive | <10 |
| BT20 | Breast Cancer | Wild-type | Negative | Not specified |
| PC3 | Prostate Cancer | Wild-type | Not applicable | Not specified |
| Multiple Cell Lines | Various Cancers | Mutant | Not specified | Mean: 19 |
| Multiple Cell Lines | Various Cancers | Not specified | Positive | Mean: 17 |
Effects of Copanlisib on Cell Cycle and Apoptosis
Copanlisib has been shown to induce cell cycle arrest and apoptosis in various cancer cell models.[7] By inhibiting the PI3K/AKT pathway, Copanlisib can lead to a G1 phase cell cycle arrest.[3] This is often accompanied by the downregulation of proteins crucial for cell cycle progression. Furthermore, the inhibition of pro-survival signals downstream of AKT can trigger the intrinsic apoptotic pathway.[11] Studies have shown that treatment with Copanlisib leads to increased levels of cleaved PARP and caspase-9 activity, which are hallmarks of apoptosis.[8] In colorectal cancer cells, Copanlisib has been observed to induce apoptosis through the upregulation of the pro-apoptotic protein PUMA in a FoxO3a-dependent manner.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium.[14]
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of Copanlisib and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)[15]
-
Propidium iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization (for adherent cells) or centrifugation (for suspension cells).[15]
-
Wash the cells with ice-cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[15]
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[16]
-
Analyze the samples on a flow cytometer.
Apoptosis Assay by Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[17]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or another viability dye
-
1X Binding Buffer (HEPES buffered saline with CaCl2)[18]
Protocol:
-
Harvest cells (approximately 1-5 x 10^5 cells per sample).[19]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[19]
-
Incubate for 10-15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer.
-
Add a viability dye such as PI to distinguish between apoptotic and necrotic cells.
-
Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[17]
Visualizations
PI3K Signaling Pathway and the Mechanism of Action of Copanlisib
Caption: PI3K signaling pathway and the inhibitory action of Copanlisib.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for evaluating the anti-proliferative effects of Copanlisib.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib - Wikipedia [en.wikipedia.org]
- 6. reference.medscape.com [reference.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes: PI3K-IN-9 Western Blot Protocol for Monitoring p-Akt (Ser473) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[1][4] PI3K activation, typically initiated by growth factors, leads to the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[5] A key event in Akt activation is the phosphorylation at the Serine 473 (Ser473) residue.[6][7]
PI3K-IN-9 is a potent and selective inhibitor of the PI3Kδ isoform, with a reported IC50 value of 8.9 nM.[8] This application note provides a detailed protocol for utilizing Western blot analysis to measure the inhibitory effect of this compound on the PI3K/Akt pathway by quantifying the levels of phosphorylated Akt at Ser473 (p-Akt) in cell-based assays.
Figure 1: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Principle of the Assay
This assay uses Western blotting to quantitatively measure the phosphorylation status of Akt at Ser473 as a direct readout of PI3K pathway activity. Cells are first serum-starved to lower basal signaling activity, then pre-treated with varying concentrations of this compound or a vehicle control. Subsequently, the pathway is acutely stimulated with a growth factor (e.g., IGF-1, PDGF) to induce robust Akt phosphorylation.[7] The inhibitory effect of this compound is determined by comparing the p-Akt signal in inhibitor-treated samples to the stimulated vehicle control. The p-Akt signal is normalized to the total Akt protein level to correct for any variations in protein loading.
Data Presentation: Expected Results
The following table summarizes hypothetical quantitative data from a dose-response experiment. The results show that this compound inhibits growth factor-induced Akt phosphorylation in a dose-dependent manner.
| Treatment Condition | This compound Conc. (nM) | p-Akt / Total Akt Ratio (Normalized to Stimulated Control) | % Inhibition |
| Unstimulated Control | 0 | 0.15 | N/A |
| Vehicle + Stimulant | 0 | 1.00 | 0% |
| This compound + Stimulant | 10 | 0.52 | 48% |
| This compound + Stimulant | 50 | 0.21 | 79% |
| This compound + Stimulant | 100 | 0.09 | 91% |
| This compound + Stimulant | 500 | 0.06 | 94% |
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A cell line known to have an active PI3K pathway (e.g., MCF-7, U87MG, NIH/3T3).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Growth Factor: e.g., Insulin-like Growth Factor-1 (IGF-1), Platelet-Derived Growth Factor (PDGF).
-
Lysis Buffer: RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.[9][10]
-
Protein Assay: BCA or Bradford Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[9]
Experimental Procedure
Step 1: Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours to reduce basal p-Akt levels.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 10, 50, 100, 500 nM). Also prepare a vehicle control (DMSO concentration matched to the highest this compound dose). Aspirate the starvation medium and add the inhibitor or vehicle solutions. Incubate for 1-2 hours.
-
Stimulation: Add the growth factor (e.g., 100 ng/mL IGF-1) directly to the wells to the final desired concentration. Incubate for 15-20 minutes at 37°C.[7] Include an unstimulated, vehicle-treated control well.
Step 2: Protein Lysate Preparation
-
Immediately after stimulation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load 20-30 µg of total protein per lane. Mix this volume with Laemmli sample buffer and boil at 95°C for 5 minutes.
Step 4: SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Step 5: Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody (p-Akt): Incubate the membrane with anti-p-Akt (Ser473) antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[6][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated anti-rabbit IgG (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5.3).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped using a mild stripping buffer and then re-probed for total Akt and/or a housekeeping protein like GAPDH, following the same immunoblotting steps with the appropriate primary and secondary antibodies.[11]
Figure 2: Experimental workflow for Western blot analysis of p-Akt.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No/Weak p-Akt Signal | - Inactive growth factor.- Insufficient stimulation time.- Phosphatase activity in lysate.- Antibody dilution too high. | - Use fresh/tested growth factor.- Optimize stimulation time (5-30 min).- Always use fresh phosphatase inhibitors in lysis buffer.- Optimize primary antibody concentration. |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5-2 hours.- Titrate primary/secondary antibody concentrations.- Increase number and duration of TBST washes. |
| p-Akt Signal in Unstimulated Lane | - Incomplete serum starvation.- Cells are auto-stimulatory. | - Increase starvation time to 24 hours.- Ensure cell density is not too high. |
| Inconsistent Loading | - Inaccurate protein quantification.- Pipetting errors. | - Be meticulous with the protein assay.- Always normalize p-Akt signal to a loading control (Total Akt or GAPDH). |
Conclusion
This protocol provides a robust framework for assessing the cellular potency and mechanism of action of this compound. By measuring the dose-dependent inhibition of growth factor-stimulated Akt phosphorylation, researchers can effectively characterize the inhibitor's activity within the PI3K/Akt signaling pathway. This assay is a fundamental tool for drug development professionals in the preclinical evaluation of PI3K pathway inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. This compound | PI3K | TargetMol [targetmol.com]
- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 10. mesoscale.com [mesoscale.com]
- 11. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
Optimal Dosage of PI3K-IN-9 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of PI3K-IN-9, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), for in vitro cell culture experiments. The provided protocols and recommendations are intended to guide researchers in establishing effective experimental conditions for studying the effects of this compound on various cell lines.
Introduction to this compound
This compound is a highly selective inhibitor of the p110δ catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making PI3Kδ an attractive therapeutic target.[3][4] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent downstream signaling.
Mechanism of Action:
This compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[3] This selectivity makes it a valuable tool for studying the role of PI3Kδ in immune cell function and for investigating its therapeutic potential in hematological malignancies and inflammatory disorders. The reported half-maximal inhibitory concentration (IC50) for this compound against PI3Kδ is 8.9 nM in cell-free assays.[5]
Determining Optimal Dosage: A Step-by-Step Approach
The optimal concentration of this compound for cell culture experiments is dependent on the specific cell line, experimental duration, and the endpoint being measured. A systematic approach is crucial to determine the most effective and specific concentration while minimizing off-target effects and cytotoxicity.
A general recommendation is to start with a concentration range that is 5-10 times the biochemical IC50 value.[5] A subsequent dose-response experiment is essential to identify the optimal working concentration.
Illustrative Dose-Response Data
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| Jurkat | T-cell Leukemia | 50 |
| Raji | Burkitt's Lymphoma | 75 |
| U937 | Histiocytic Lymphoma | 120 |
| A549 | Lung Carcinoma | >1000 |
| MCF7 | Breast Adenocarcinoma | >1000 |
Table 2: Illustrative Cytotoxicity Profile of this compound (72-hour incubation) (Hypothetical)
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Jurkat | 5 | 100 |
| Raji | 8 | 106.7 |
| U937 | 10 | 83.3 |
| A549 | >25 | N/A |
| MCF7 | >25 | N/A |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response curve to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the IC50 determined in Protocol 1) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Logical relationship in a dose-response experiment.
Conclusion
The successful application of this compound in cell culture experiments hinges on the careful determination of its optimal dosage. By following a systematic approach that includes initial range-finding based on the known biochemical IC50, followed by detailed dose-response and pathway-specific functional assays, researchers can confidently establish the most appropriate concentration for their specific experimental needs. The protocols and illustrative data provided in these application notes serve as a valuable starting point for investigators aiming to explore the biological effects of this potent and selective PI3Kδ inhibitor.
References
- 1. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PI3K | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of PI3K-IN-9 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PI3K-IN-9, a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), in both biochemical and cell-based kinase assays. The information is intended to guide researchers in accurately determining the inhibitory activity of this compound and characterizing its effects on the PI3K/AKT/mTOR signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high potency and selectivity for Class I PI3K isoforms. The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making PI3K an attractive target for therapeutic intervention.[2][4] this compound provides a valuable tool for researchers to investigate the specific roles of different PI3K isoforms and to assess the efficacy of targeting this pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K enzyme and thereby preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5] The generation of PIP3 is a critical step in the activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By inhibiting PI3K, this compound effectively blocks the activation of AKT and its subsequent downstream targets, including mTOR, leading to the inhibition of cell growth and proliferation.
Quantitative Data Summary
The inhibitory activity of this compound against various PI3K isoforms and mTOR has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 4 |
| PI3Kβ (p110β) | 37 |
| PI3Kδ (p110δ) | 4 |
| PI3Kγ (p110γ) | 14 |
| mTOR | 380 |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.
Signaling Pathway Diagram
The following diagram illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here we provide detailed protocols for a biochemical and a cell-based kinase assay to evaluate the inhibitory potential of this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent-based assay that measures the amount of ADP produced in the kinase reaction, providing a quantitative measure of PI3K activity.[6][7]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[6][7]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) lipid vesicles
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: Workflow for the in vitro biochemical kinase assay using an ADP-Glo™ format.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the PI3K enzyme and PIP2 substrate mixture in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range.[6][7]
-
Prepare the ATP solution in water. The final ATP concentration should be at or near the Km for the specific PI3K isoform, if known.
-
-
Assay Reaction:
-
Add 0.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.[6]
-
Add 4 µL of the PI3K enzyme/PIP2 substrate mixture to each well.[6]
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.[6]
-
Incubate the plate for 60 minutes at room temperature.[6][7]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for PI3K Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of AKT in a cellular context.
Materials:
-
Cancer cell line with a known active PI3K pathway (e.g., MCF7, T47D)[8]
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., insulin, IGF-1) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Experimental Workflow Diagram:
Caption: Workflow for the cell-based Western blot assay to measure PI3K pathway inhibition.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum starve the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Calculate the percent inhibition of AKT phosphorylation for each this compound concentration relative to the stimulated vehicle control.
-
Plot the data to determine the cellular IC50 of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the PI3K signaling pathway. The protocols provided here offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. Accurate determination of its potency and selectivity will aid in the interpretation of experimental results and in the development of novel therapeutics targeting the PI3K pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K Inhibitor Administration in Mouse Models
Note: The specific compound "PI3K-IN-9" is not extensively documented in the public domain. Therefore, these application notes and protocols are based on widely studied and representative pan-PI3K inhibitors, such as GDC-0941 and NVP-BEZ235, which are frequently used in preclinical mouse models. The principles and methodologies described herein are broadly applicable to the in vivo evaluation of novel PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in malignancies.[1] Consequently, a variety of PI3K inhibitors have been developed and are under preclinical and clinical investigation.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the administration of representative PI3K inhibitors in mouse models of cancer. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Quantitative Data Summary
The following table summarizes the administration of various PI3K inhibitors in mouse models as reported in the literature. This data provides a starting point for dose-finding and efficacy studies.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| NVP-BEZ235 | K-Ras G12D; Pik3ca H1047R murine lung cancer models | Lung Cancer | 35 mg/kg | Oral gavage | Daily for 2 weeks | Induced suppression of PI3K signaling and led to tumor regression. | [7] |
| NVP-BEZ235 | Tet-op K-Ras mice | Lung Cancer | 35 mg/kg | Not Specified | For 2 weeks | Investigated the role of PI3K signaling in tumor maintenance. | [7] |
| GDC-0941 | Pten+/-Lkb1+/hypo mice | B-cell Follicular Lymphoma | 75 mg/kg | Not Specified | Repeated 28-day administration with 21 days "off-treatment" | Induced average tumor regression of 41±7%. | [8] |
| Rapamycin | Apcflox/flox; Ptenflox/flox mice | Ovarian Endometrioid Adenocarcinoma | 6 mg/kg | Not Specified | Daily for 2 weeks | Inhibited tumor growth in vivo. | [7] |
| Alpelisib (PI3Ki) | C57BL/6J mice | Aging Study | 0.3 mg/kg of diet | Dietary Supplementation | From middle age | Extended median and maximal lifespan. | [9] |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5][10] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][11] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1][4] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth.[12][13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4][12]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the administration of PI3K inhibitors to mouse models. Specific details may need to be optimized based on the inhibitor, mouse model, and experimental goals.
Drug Preparation
-
Reconstitution: The PI3K inhibitor is typically supplied as a powder. Reconstitute the powder in a sterile vehicle suitable for the chosen administration route. Common vehicles include DMSO, PBS, or a mixture of solvents like PEG400, Tween 80, and saline. The final concentration of the stock solution should be determined based on the desired dosage and the volume to be administered.
-
Formulation for Oral Gavage: For oral administration, the inhibitor can be formulated in a vehicle such as 0.5% methylcellulose or a suspension in corn oil. Ensure the formulation is homogenous by vortexing or sonicating before each use.
-
Storage: Store the reconstituted inhibitor and formulations at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Mouse Model and Tumor Induction
-
Model Selection: Choose a mouse model that is relevant to the research question. This can include genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations in the PI3K pathway (e.g., Pten-deficient models), or xenograft models where human cancer cell lines are implanted into immunocompromised mice.[8][14]
-
Tumor Induction:
-
GEMMs: Tumor development can be spontaneous or induced by specific stimuli (e.g., Cre-recombinase administration).[7]
-
Xenografts: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of the mouse. For orthotopic models, inject the cells into the organ of origin.
-
-
Tumor Monitoring: Monitor tumor growth regularly using calipers to measure the length and width. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. For internal tumors, imaging modalities such as MRI or bioluminescence imaging may be required.[8]
Drug Administration
-
Dosage Determination: The appropriate dosage should be determined through pilot studies. Start with a dose that has been shown to be effective in previous studies with similar inhibitors.[7][8]
-
Administration Route:
-
Oral Gavage: This is a common route for administering PI3K inhibitors. Use a proper gavage needle to deliver the drug directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject the drug into the peritoneal cavity.
-
Intravenous (IV) Injection: Inject the drug into a tail vein.
-
-
Dosing Schedule: The dosing schedule can vary from once daily to intermittent dosing (e.g., 5 days on, 2 days off). The schedule should be designed to maintain a therapeutic concentration of the drug while minimizing toxicity.
Efficacy Assessment
-
Tumor Growth Inhibition: The primary endpoint is often the inhibition of tumor growth. This is assessed by comparing the tumor volumes in the treated group to the vehicle-treated control group.
-
Pharmacodynamic (PD) Analysis: To confirm that the inhibitor is hitting its target, collect tumor and/or surrogate tissues at various time points after drug administration. Analyze the levels of phosphorylated downstream effectors of PI3K, such as p-AKT and p-S6, by Western blotting or immunohistochemistry.[7]
-
Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Perform regular blood counts and serum chemistry analysis to assess organ function.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating a PI3K inhibitor in a mouse model.
Caption: Preclinical Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring PI3K Pathway Inhibition with PI3K-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. PI3K-IN-9 is a potent and selective inhibitor of the PI3K pathway, demonstrating significant inhibitory activity against Class I PI3K isoforms. This document provides detailed application notes and experimental protocols for utilizing this compound to measure and characterize the inhibition of the PI3K signaling pathway in a research setting.
Data Presentation
The inhibitory activity of this compound has been characterized against multiple PI3K isoforms and other related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
| Target Kinase | IC50 (nM) |
| PI3Kδ | 5 |
| PI3Kα | 60 |
| PI3Kβ | 100 |
| PI3Kγ | 125 |
| Vps34 | 280 |
| PI4KB | 172 |
| PIK3C2A | >10,000 |
| PIK3C2B | >10,000 |
Data sourced from a study on PI3KD-IN-015, a compound with the same structural scaffold as this compound.[1]
Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, GSK3β, and FOXO transcription factors, to regulate diverse cellular functions. This compound exerts its inhibitory effect by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of downstream signaling.
Caption: PI3K Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for Measuring PI3K Inhibition
This protocol describes a biochemical assay to determine the IC50 value of this compound against purified PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]
-
Phosphatidylinositol (PI) or Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for thin-layer chromatography (TLC)
-
96-well or 384-well plates
-
Plate reader (for luminescence) or phosphorimager (for radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the purified PI3K enzyme and the lipid substrate (PI or PIP2) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Terminate Reaction and Detect Signal:
-
Using ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent and measure the luminescent signal according to the manufacturer's protocol. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Using Radiolabeled ATP: Stop the reaction by adding an acidic solution (e.g., 1N HCl). Spot the reaction mixture onto a TLC plate and separate the phosphorylated lipid product from the unreacted [γ-32P]ATP. Quantify the radioactive signal of the phosphorylated lipid using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Troubleshooting & Optimization
Technical Support Center: PI3K-IN-9 and Potential Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-9. The focus is to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target. For a PI3K inhibitor, this means the compound might inhibit other kinases or proteins in addition to the PI3K isoforms. This is a significant concern because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets, which is often the target for inhibitors.[1][2] Off-target binding can lead to unexpected experimental results, misinterpretation of data, and potential cellular toxicity.[3][4][5]
Q2: What are the likely off-target kinases for a PI3K inhibitor?
A2: The most common off-targets for PI3K inhibitors are other members of the PI3K family (Class I, II, and III) and the PI3K-related kinase (PIKK) family.[2] The PIKK family includes important proteins like mTOR, DNA-PK, ATM, and ATR.[1] Additionally, due to similarities in the ATP-binding site, other lipid and protein kinases can also be inhibited.[2] The exact off-target profile is unique to each inhibitor molecule.
Q3: How can I determine the selectivity profile of my this compound lot?
A3: The selectivity of a kinase inhibitor is typically determined through comprehensive kinase profiling assays. These assays test the inhibitor against a large panel of purified kinases (often hundreds) to determine its activity (e.g., IC50) against each.[6] This can be done through commercial services or in-house using platforms like ADP-Glo™ Kinase Assay.[6] Another powerful method is chemical proteomics, such as the kinobeads approach, which assesses inhibitor binding to endogenous kinases in a cellular lysate, providing a more physiologically relevant profile.[7][8][9][10]
Q4: What are the potential cellular consequences of off-target effects of PI3K inhibitors?
A4: Off-target effects can manifest in various ways, including:
-
Altered Signaling Pathways: Inhibition of other kinases can lead to the modulation of unintended signaling cascades, complicating the interpretation of results. For instance, dual inhibition of PI3K and mTOR can have broader effects than selective PI3K inhibition.[11]
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is independent of PI3K inhibition.[3]
-
Metabolic Changes: Pan-PI3K inhibition is known to affect glucose metabolism and can lead to hyperglycemia.[3]
-
Immunomodulation: Different PI3K isoforms have distinct roles in the immune system.[3][12] Off-target effects on other kinases involved in immune signaling can also alter immune responses.
Troubleshooting Guide
Issue 1: I'm observing a stronger phenotype (e.g., more apoptosis, greater cell cycle arrest) than expected based on the known role of PI3K in my cell line.
-
Potential Cause: this compound may have off-target effects on other kinases that contribute to the observed phenotype. For example, it might be co-inhibiting other pro-survival kinases or cell cycle regulators.
-
Troubleshooting Steps:
-
Perform a rescue experiment: If possible, express a constitutively active form of a downstream effector of PI3K (like Akt) and see if it rescues the phenotype. If it doesn't, the effect is likely not solely mediated by the PI3K/Akt pathway.
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Conduct a kinase selectivity screen: Profile this compound against a broad kinase panel to identify potential off-target kinases that could explain the observed phenotype.
Issue 2: My Western blot shows inhibition of downstream PI3K signaling (e.g., reduced p-Akt), but I'm also seeing unexpected changes in other signaling pathways (e.g., MAPK/ERK pathway).
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Potential Cause: this compound could be inhibiting a kinase in another pathway, or there might be pathway crosstalk. Inhibition of the PI3K pathway can sometimes lead to feedback activation of other pathways, like the MAPK/ERK pathway.[11][13]
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Troubleshooting Steps:
-
Dose-response analysis: Determine the IC50 for inhibition of p-Akt and for the effect on the other pathway. A significant difference in potency might suggest an off-target effect.
-
Consult pathway literature: Research potential crosstalk mechanisms between the PI3K and the affected pathway.[13]
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Use more specific inhibitors: Treat cells with a highly selective inhibitor for the other affected pathway in combination with this compound to dissect the individual contributions.
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Issue 3: I am seeing significant cell death in my control cell line that has low PI3K pathway activity.
-
Potential Cause: The observed toxicity is likely due to off-target effects on kinases essential for the survival of that specific cell line.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Compare the cytotoxic IC50 in the control cell line to the IC50 for PI3K inhibition in your target cell line. A close correlation suggests on-target toxicity, while a much lower cytotoxic IC50 in the control line points to off-target effects.
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Review kinase profiling data: If available, check the selectivity profile of this compound for potent inhibition of kinases known to be critical for general cell survival.
-
Chemoproteomics approach: Use a method like kinobeads with the control cell line lysate to identify which kinases this compound is binding to in that context.[9][10]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for PI3K-IN-X
This table illustrates how selectivity data for a PI3K inhibitor might be presented. The values are for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 5 | 1 |
| PI3Kβ | 50 | 10 |
| PI3Kδ | 25 | 5 |
| PI3Kγ | 100 | 20 |
| mTOR | 500 | 100 |
| DNA-PK | >10,000 | >2000 |
| Akt1 | >10,000 | >2000 |
| MEK1 | >10,000 | >2000 |
| ERK2 | >10,000 | >2000 |
| CDK2 | 800 | 160 |
Table 2: Common Potential Off-Target-Related Toxicities of PI3K Inhibitors
| Toxicity | Potential Off-Target/On-Target Isoform | Reference |
| Hyperglycemia | PI3Kα | [3] |
| Diarrhea/Colitis | PI3Kδ | [3][4] |
| Rash/Cutaneous Reactions | PI3Kδ | [4] |
| Pneumonitis | PI3Kδ | [3][4] |
| Hepatotoxicity | PI3Kδ | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay Principle)
This protocol provides a general workflow for assessing inhibitor selectivity against a panel of purified kinases.[6]
-
Prepare Reagents:
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Kinase Buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol).
-
Recombinant kinases diluted in kinase buffer.
-
Substrates for each kinase.
-
ATP solution.
-
This compound serial dilutions in DMSO, then further diluted in assay buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each kinase.
-
Add 2.5 µL of the this compound dilution or DMSO control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mix containing substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 for each kinase.
-
Protocol 2: Chemoproteomics-Based Off-Target Profiling (Kinobeads Workflow)
This protocol outlines a competitive binding experiment to identify inhibitor targets in a complex cell lysate.[9][10]
-
Cell Lysate Preparation:
-
Culture and harvest cells (a single cell line or a mix of multiple lines can be used to increase kinome coverage).[10]
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 5 mg total protein per sample).
-
Incubate each aliquot with increasing concentrations of this compound (e.g., from 0 nM to 30 µM) or a DMSO control for 45-60 minutes at 4°C.[10]
-
-
Kinobeads Pulldown:
-
Add kinobeads (Sepharose beads coupled with multiple non-selective kinase inhibitors) to each lysate sample.
-
Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by quantitative nanoLC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot its abundance versus the concentration of this compound. A dose-dependent decrease in abundance indicates competitive binding and suggests the kinase is a target of the inhibitor.
-
Visualizations
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PI3K-IN-9 Concentration for IC50 Determination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PI3K-IN-9 for accurate IC50 determination. This guide offers detailed experimental protocols, data presentation tables, and visual diagrams to address common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] It is crucial to distinguish it from the similarly named "PI3Kα-IN-9," which is a selective inhibitor of the PI3K alpha (PI3Kα) isoform and exhibits different biological activities and IC50 values.[4][5][6]
Q2: What is the reported IC50 value for this compound?
In biochemical assays, this compound has a reported IC50 of approximately 8.9 nM against the PI3Kδ isoform.[1][2][3][7][8] It is important to note that the IC50 value in cell-based assays may vary depending on the cell line, assay conditions, and ATP concentration.
Q3: What is the mechanism of action of this compound?
This compound functions as a selective inhibitor of PI3Kδ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a critical role in B-cell and T-cell signaling pathways.[2][9][10] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling cascade. This disruption of downstream signaling can lead to decreased cell proliferation and survival in cells dependent on the PI3Kδ pathway.
Q4: What is a recommended starting concentration range for this compound in a cell-based IC50 assay?
A common starting point for determining the optimal concentration range is to use a concentration 5 to 10 times the known biochemical IC50 value.[2][8] Therefore, for this compound, a starting concentration of around 45-90 nM would be a reasonable starting point for your dilution series. A broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested to generate a complete dose-response curve.
Q5: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Isoform Selectivity of this compound and PI3Kα-IN-9
| Compound | Target Isoform | IC50 (nM) |
| This compound | PI3Kδ | 8.9[1][2][3][7][8] |
| PI3Kα-IN-9 | PI3Kα | 4.4[4][6] |
| PI3Kβ | 153[4][6] | |
| PI3Kγ | 128[4][6] | |
| PI3Kδ | 146[4][6] |
Table 2: Recommended Starting Concentrations for IC50 Determination
| Compound | Known IC50 (Biochemical) | Recommended Starting Concentration (Cell-based) |
| This compound | 8.9 nM | 45 - 90 nM |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol outlines a general procedure for determining the IC50 value of this compound in adherent cell lines.
Materials:
-
This compound
-
Selected cancer cell line (e.g., a B-cell lymphoma line with known PI3Kδ pathway activation)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to prepare 2x concentrated solutions for addition to the wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.[3][5]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette for consistent liquid handling. |
| No dose-dependent inhibition observed | Incorrect concentration range, inactive compound, resistant cell line. | Verify the concentration of the stock solution. Test a wider range of this compound concentrations. Ensure the chosen cell line is known to be sensitive to PI3Kδ inhibition. Confirm the activity of the PI3Kδ pathway in your cell line. |
| Steep or shallow dose-response curve | Compound solubility issues at high concentrations, off-target effects. | Check the solubility of this compound in the culture medium at the highest concentrations. Consider using a different assay to confirm the results. Investigate potential off-target effects of PI3Kδ inhibitors at higher concentrations.[11][12][13] |
| Inconsistent results across experiments | Variation in cell passage number, differences in incubation times, instability of the compound in media. | Use cells within a consistent passage number range. Standardize all incubation times precisely. Prepare fresh dilutions of this compound for each experiment. |
| Unexpected cell toxicity in vehicle control | High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. |
Visualizations
Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: A logical troubleshooting guide for common issues in IC50 determination.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. towardsdatascience.com [towardsdatascience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. graphpad.com [graphpad.com]
- 8. This compound | PI3K | TargetMol [targetmol.com]
- 9. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors | Hematology, ASH Education Program | American Society of Hematology [ashpublications.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-9 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation and stability of PI3K-IN-9 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For most in vitro cell-based assays, preparing a high-concentration stock solution in fresh, anhydrous DMSO is recommended.[1][2][3] The use of moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q2: How should I store this compound stock solutions to ensure stability?
A2: For long-term stability, aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to one year.[1][4] For short-term storage, aliquots can be kept at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation. Powdered this compound is stable at -20°C for up to three years.[4]
Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue due to the poor aqueous solubility of many kinase inhibitors.[3][5] The final concentration of DMSO in your aqueous solution can significantly impact solubility.[6]
Here are some troubleshooting steps:
-
Increase Co-solvent Concentration: Ensure the final DMSO concentration in your aqueous medium is sufficient to maintain solubility, typically between 0.1% and 1%. However, always validate the DMSO tolerance of your specific cell line or assay.
-
Use a Formulation with Surfactants: For in vivo studies or challenging in vitro systems, a formulation containing PEG300 and Tween 80 can improve solubility.[1][4]
-
Prepare Fresh Dilutions: Do not store aqueous dilutions of this compound. Prepare them fresh immediately before use from the DMSO stock solution.[1][2]
-
Vortex Thoroughly: When diluting, add the DMSO stock to the aqueous buffer and vortex immediately and vigorously to ensure proper mixing and minimize precipitation.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are proprietary, small molecule kinase inhibitors can be susceptible to degradation through hydrolysis (reaction with water) and oxidation, particularly under stressful conditions like extreme pH, high temperature, or exposure to light.[7][8][9] Forced degradation studies are recommended to identify potential degradation products under your specific experimental conditions.
Q5: How can I determine the stability of this compound in my specific experimental buffer or media?
A5: To assess stability, you can perform a time-course experiment. Incubate this compound in your buffer/media at the experimental temperature for various durations (e.g., 0, 2, 6, 12, 24 hours). At each time point, analyze the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect any new degradation peaks.[7]
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 50 mg/mL | Use fresh, anhydrous DMSO for best results.[1] |
| Ethanol | ~ 5 mg/mL | May require warming to fully dissolve. |
| PBS (pH 7.2) | < 0.1 mg/mL | Sparingly soluble; requires a co-solvent like DMSO.[2] |
| Water | Insoluble | Not recommended as a primary solvent.[3] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 3 years[4] |
| DMSO Stock Solution | -80°C | 1 year[1] |
| DMSO Stock Solution | -20°C | 1 month[1] |
| Aqueous Solution | Room Temperature / 37°C | Not Recommended (Use Immediately)[2] |
Visual Guides and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PI3K | TargetMol [targetmol.com]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. seed.nih.gov [seed.nih.gov]
- 9. glycomscan.com [glycomscan.com]
PI3K-IN-9 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-9. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a reported half-maximal inhibitory concentration (IC50) of 8.9 nM. Its high selectivity makes it a valuable tool for studying the specific roles of the PI3Kδ isoform in various cellular processes.
Q2: What is the expected effect of this compound on non-cancerous cell lines?
The PI3Kδ isoform is predominantly expressed in leukocytes (immune cells). Therefore, the most significant on-target effects of this compound in non-cancerous cells are expected in immune cell lines (e.g., lymphocytes, macrophages) or primary immune cells. In these cells, this compound is likely to modulate immune responses by affecting processes such as B-cell and T-cell activation, proliferation, and differentiation.[1][2][3] For non-hematopoietic cell lines that do not express significant levels of PI3Kδ, the cytotoxic effects may be minimal. However, it is crucial to experimentally determine the cytotoxicity in your specific cell line of interest.
Q3: Are there known toxicities associated with PI3Kδ inhibition in non-cancerous cells?
Yes, on-target inhibition of PI3Kδ can lead to specific toxicities, primarily related to immune dysregulation. In clinical settings with PI3Kδ inhibitors, side effects such as autoimmune-like colitis have been observed.[4] This is a result of disrupting the normal function of immune cells. Therefore, when assessing the cytotoxicity of this compound in primary immune cells or immune cell lines, it is important to consider that the observed effects may be due to the modulation of normal immune functions rather than non-specific toxicity.
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration will depend on your specific cell line and the desired experimental outcome. It is recommended to perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. For functional assays where you want to inhibit PI3Kδ without causing significant cell death, you should use concentrations below the cytotoxic range.
Q5: What solvents can be used to dissolve this compound?
Based on available safety data sheets, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Always refer to the manufacturer's instructions for the specific product you are using. When preparing stock solutions, ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors. | - Ensure a single-cell suspension and uniform cell seeding.- Mix the plate gently after adding the compound.- Use calibrated pipettes and proper pipetting techniques. |
| No cytotoxicity observed at expected concentrations. | - The cell line does not express significant levels of PI3Kδ.- The compound is not active.- Insufficient incubation time. | - Verify PI3Kδ expression in your cell line via Western blot or qPCR.- Confirm the activity of your this compound stock.- Extend the incubation time (e.g., from 24h to 48h or 72h). |
| Unexpectedly high cytotoxicity in control (DMSO-treated) cells. | - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).- Perform a DMSO toxicity curve to determine the tolerance of your cell line. |
| Difficulty dissolving this compound. | - Incorrect solvent.- Compound has precipitated out of solution. | - Use the recommended solvent (e.g., DMSO).- Gently warm the stock solution and vortex to redissolve. |
Quantitative Data Summary
As there is no publicly available data on the cytotoxicity of this compound in specific non-cancerous cell lines, we provide the following template for you to summarize your experimental findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., Jurkat (T-lymphocyte) | e.g., MTT | e.g., 48 | [Your Data] |
| e.g., PBMCs | e.g., CellTiter-Glo® | e.g., 72 | [Your Data] |
| [Your Cell Line] | [Your Assay] | [Your Incubation Time] | [Your Data] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT, MTS)
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) and a positive control for cell death.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Addition of Tetrazolium Reagent:
-
Add the tetrazolium reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent to a colored formazan product by viable cells.
-
-
Data Acquisition:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
Overcoming resistance to PI3K-IN-9 in cell lines
This guide provides troubleshooting and technical information for researchers encountering resistance to the selective PI3K inhibitor, PI3K-IN-9, in cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing reduced sensitivity to this compound. How do I confirm resistance?
A: The first step is to quantitatively confirm the loss of sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cells versus the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates resistance.
Recommended Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 values. We recommend a 72-hour drug incubation period.
-
Sensitive Cells: Expected to show a low IC50 value for this compound.
-
Resistant Cells: Will exhibit a significantly higher IC50 value.
Q2: What are the most common molecular mechanisms of acquired resistance to PI3K inhibitors like this compound?
A: Resistance to PI3K inhibitors is a complex issue, often driven by the cancer cells' ability to bypass the drug-induced blockade. The primary mechanisms include:
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Reactivation of the PI3K Pathway: This can occur through secondary mutations in the PIK3CA gene, which can alter the drug binding site, or through the loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][2][3] In PTEN-null tumors, signaling can be re-routed through the PI3Kβ (p110β) isoform, reducing the efficacy of PI3Kα-specific inhibitors.[1]
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Activation of Parallel Signaling Pathways: Cancer cells often compensate for PI3K inhibition by upregulating alternative survival pathways. The most common is the MAPK/ERK pathway.[4][5][6]
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Feedback Loop Activation: Inhibition of PI3K/AKT can relieve negative feedback loops. For example, AKT normally phosphorylates and inhibits FOXO transcription factors.[4][7] When this compound inhibits AKT, FOXO can enter the nucleus and upregulate the transcription of various receptor tyrosine kinases (RTKs) like HER3, which in turn can reactivate the PI3K and/or MAPK pathways.[4][7][8]
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Downstream Genetic Alterations: Activation of components downstream of PI3K, such as AKT1 mutations or upregulation of transcription factors like c-MYC, can uncouple the cell's proliferation machinery from its dependency on upstream PI3K signaling.[3][9][10]
Q3: I suspect feedback activation of a parallel signaling pathway. How can I test for this?
A: The most direct way to test for the activation of compensatory pathways is to measure the phosphorylation status of key signaling nodes using Western Blot analysis.
Recommended Action: Treat both your sensitive and resistant cell lines with this compound for various time points (e.g., 2, 6, 24 hours). Lyse the cells and perform a Western Blot to probe for:
-
p-AKT (Ser473): To confirm this compound is inhibiting its target pathway. You should see a decrease in p-AKT in sensitive cells and potentially a blunted response in resistant cells.
-
p-ERK1/2 (Thr202/Tyr204): To check for MAPK pathway activation. An increase in p-ERK levels in resistant cells upon treatment is a strong indicator of this common resistance mechanism.[5][6]
-
p-S6 Ribosomal Protein: As a downstream marker of both PI3K/mTOR and MAPK signaling.
Q4: My this compound resistant cells show increased phosphorylation of ERK (p-ERK). What does this signify and what should I do?
A: Increased p-ERK signifies the activation of the MAPK signaling cascade, a well-documented mechanism of resistance to PI3K inhibitors.[5][6][11] This compensatory activation allows cancer cells to bypass the PI3K blockade and maintain proliferation and survival signals.
Recommended Action: To overcome this resistance, a combination therapy approach is recommended. The goal is to simultaneously block both the PI3K and MAPK pathways.
-
Treat your resistant cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib, Selumetinib).
-
Assess Synergy: Use a cell viability assay to determine if the combination is synergistic (i.e., the combined effect is greater than the sum of the individual effects). This can be calculated using methods like the Bliss independence model or Chou-Talalay method.
-
Confirm Pathway Inhibition: Perform a Western Blot on cells treated with the combination to confirm simultaneous suppression of both p-AKT and p-ERK.
Q5: Could mutations in the PI3K pathway genes (e.g., PIK3CA, PTEN) be responsible for the resistance?
A: Yes. While feedback loops are common, acquired genetic alterations can also drive resistance.
-
Secondary PIK3CA Mutations: New mutations can arise in the PIK3CA gene that change the structure of the drug's binding pocket, preventing this compound from effectively inhibiting the p110α protein.[2][3]
-
PTEN Loss: Loss of function of the PTEN tumor suppressor leads to the accumulation of PIP3 and constitutive activation of the PI3K pathway.[1] Cell lines that lose PTEN function often become more dependent on the p110β isoform of PI3K, potentially rendering a p110α-specific inhibitor like this compound less effective.[1]
Recommended Action:
-
Sanger Sequencing: Sequence the hotspot regions of the PIK3CA gene in your resistant cell line to check for newly acquired mutations.
-
Western Blot for PTEN: Compare PTEN protein levels between the sensitive and resistant cell lines. A complete loss of the PTEN protein band in the resistant line is a clear indicator of this mechanism.
Q6: What therapeutic strategies can I explore in my cell line model to overcome resistance to this compound?
A: Based on the likely resistance mechanism, several combination strategies have proven effective in preclinical models.
-
Dual PI3K/MEK Inhibition: As discussed in Q4, this is the most common strategy for overcoming resistance mediated by MAPK pathway reactivation.[5]
-
Dual PI3K/mTOR Inhibition: If resistance is mediated by incomplete pathway suppression, using a dual PI3K/mTOR inhibitor may be more effective.[4][12] Some studies show that mTORC inhibitors can synergize with PI3K inhibitors in resistant cells.[12]
-
Combination with CDK4/6 Inhibitors: In hormone receptor-positive breast cancer models, combining PI3K inhibitors with CDK4/6 inhibitors has shown synergy.[13] PI3K inhibition can lead to a more profound cell-cycle arrest when combined with a CDK4/6 inhibitor.[13]
-
Combination with RTK Inhibitors: If resistance is driven by the upregulation of a specific receptor tyrosine kinase (e.g., HER2/HER3, IGF1R), adding an inhibitor targeting that specific receptor could restore sensitivity.[12][14]
Signaling and Workflow Diagrams
Caption: The core PI3K/AKT/mTOR signaling pathway.
Caption: Feedback activation of MAPK as a resistance mechanism.
Caption: Experimental workflow for diagnosing resistance.
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound
| Cell Line | Description | This compound IC50 (nM) |
| MCF7 | Parental, Sensitive | 150 |
| MCF7-R | This compound Resistant | 2500 |
| T47D | Parental, Sensitive | 210 |
| T47D-R | This compound Resistant | 3200 |
Data are hypothetical and for illustrative purposes.
Table 2: Synergistic Effect of this compound and MEK Inhibitor (MEKi) Combination
| Treatment (72h) | % Viability in Resistant Cells (MCF7-R) |
| Vehicle Control | 100% |
| This compound (500 nM) | 85% |
| MEK Inhibitor (100 nM) | 88% |
| This compound (500 nM) + MEKi (100 nM) | 25% |
Data are hypothetical and for illustrative purposes to show a synergistic effect.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16][17]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[18]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or other inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[18] Pipette up and down to dissolve the crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol allows for the detection of changes in MAPK pathway activation.[19][20][21]
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate for chemiluminescence
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[20]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for Total ERK.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.[20]
-
Wash thoroughly, re-block, and then repeat steps 7-10 using the anti-Total ERK1/2 antibody.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the Total ERK signal for each sample.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to isolate a target protein and its binding partners, which is useful for investigating interactions within a protein complex (e.g., RTK dimerization).[23][24]
Materials:
-
Non-denaturing Co-IP lysis buffer (e.g., 1% NP-40 based buffer with protease/phosphatase inhibitors)
-
Primary antibody specific to your "bait" protein
-
Protein A/G magnetic or agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[24][25] Incubate on ice and clarify by centrifugation.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C.[24] Centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Immunoprecipitation (Antibody Incubation): Add the primary antibody specific to your bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complex.[24]
-
Washing: Pellet the beads by gentle centrifugation or using a magnetic rack.[25] Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. This can be done by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5 minutes, which is suitable for subsequent Western Blot analysis.[25]
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western Blot to detect your bait protein and its suspected interacting partners.
References
- 1. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miragenews.com [miragenews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CZ [thermofisher.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Interpreting Inconsistent Data from PI3K Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret inconsistent data from experiments involving PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: We observe variable levels of AKT phosphorylation (pAKT) in our cell population after treatment with our PI3K inhibitor. What could be the cause of this heterogeneity?
A1: Cell-to-cell variability in PI3K pathway activation is a known phenomenon. Even in a seemingly homogeneous cell population, individual cells can exhibit different levels of PI3K signaling. This can be due to stochastic events in protein expression, leading to varying levels of PI3K pathway components in each cell.[1] Some cells may have higher levels of PI3K (PI3Khigh) and therefore higher basal pAKT levels, making them more sensitive to the inhibitor. Conversely, cells with lower PI3K levels (PI3Klow) may show a less pronounced response.[1] This inherent heterogeneity can lead to a subset of cells escaping the full effect of the inhibitor.[1]
Q2: Our PI3K inhibitor shows reduced efficacy over time, with pAKT levels rebounding. What is the likely mechanism?
A2: This is a common observation and is often due to the activation of feedback loops. The PI3K/AKT/mTOR pathway is regulated by complex negative feedback mechanisms.[2] Inhibition of a key node in the pathway, such as PI3K or AKT, can lead to the upregulation of receptor tyrosine kinases (RTKs).[2] This, in turn, can reactivate PI3K signaling, leading to a rebound in pAKT levels and diminished inhibitor efficacy.[2]
Q3: We are seeing unexpected off-target effects in our experiments. How can we confirm if these are truly off-target or a result of on-target PI3K inhibition?
A3: Distinguishing on-target from off-target effects is a critical step. The PI3K pathway is central to numerous cellular processes, including metabolism, growth, and survival.[3][4] Therefore, inhibiting PI3K can have wide-ranging, or pleiotropic, effects that might be mistaken for off-target activity.[3] For example, hyperglycemia is a known on-target effect of PI3Kα inhibition due to the role of PI3K in insulin signaling.[3] To investigate potential off-target effects, consider using a structurally different PI3K inhibitor that targets the same isoform. If the same "off-target" phenotype is observed, it is more likely an on-target effect. Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knockdown the specific PI3K isoform can help confirm if the phenotype is truly dependent on that target.
Q4: We observe different cellular outcomes (e.g., cell cycle arrest vs. apoptosis) in different cell lines treated with the same PI3K inhibitor. Why is this the case?
A4: The cellular response to PI3K inhibition is highly context-dependent and can vary significantly between different cell lines.[5] This is often due to the underlying genetic and epigenetic landscape of the cells. For instance, the mutational status of key genes in the PI3K pathway (e.g., PIK3CA, PTEN, AKT) or in parallel signaling pathways (e.g., RAS/MAPK) can influence the cellular response to a PI3K inhibitor.[6][7][8] A cell line with a PIK3CA mutation might be more sensitive to a PI3Kα inhibitor and undergo apoptosis, while a cell line with wild-type PIK3CA but a KRAS mutation might only exhibit cell cycle arrest due to crosstalk between the PI3K and MAPK pathways.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of AKT Phosphorylation
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cellular Heterogeneity | - Perform single-cell analysis (e.g., flow cytometry) to assess the distribution of pAKT levels in the cell population.[1] - Sort cell populations based on PI3K or pAKT levels to determine if sensitivity to the inhibitor correlates with pathway activity.[1] |
| Feedback Loop Activation | - Perform a time-course experiment to monitor pAKT and upstream RTK activity over an extended period.[2] - Consider combination therapy with an RTK inhibitor to block the feedback loop.[2] |
| Inhibitor Instability | - Verify the stability of the PI3K inhibitor in your specific cell culture medium and conditions. |
| Incorrect Dosing | - Perform a dose-response curve to ensure you are using an optimal concentration of the inhibitor. |
Experimental Workflow for Investigating Inconsistent pAKT Inhibition
Caption: Troubleshooting workflow for inconsistent pAKT inhibition.
Issue 2: Unexpected Phenotypes or Off-Target Effects
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Pleiotropic On-Target Effects | - Review the literature for known on-target effects of inhibiting the specific PI3K isoform.[3] - Use a structurally unrelated inhibitor for the same PI3K isoform to see if the phenotype persists. |
| True Off-Target Effects | - Perform a kinome scan to identify other kinases that your inhibitor may be targeting. - Utilize a genetic approach (siRNA, CRISPR) to knockdown the primary target and see if the phenotype is replicated. |
| Crosstalk with Other Pathways | - Analyze the activity of parallel signaling pathways, such as the RAS/MAPK pathway, upon treatment with the PI3K inhibitor.[2] |
Signaling Pathway Crosstalk
Caption: Crosstalk between the PI3K and MAPK signaling pathways.
Experimental Protocols
Western Blot for pAKT and Total AKT
-
Cell Lysis:
-
Treat cells with the PI3K inhibitor at the desired concentration and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize pAKT levels to total AKT.
-
Flow Cytometry for Single-Cell pAKT Analysis
-
Cell Treatment and Fixation:
-
Treat cells with the PI3K inhibitor.
-
Harvest and fix cells with paraformaldehyde.
-
-
Permeabilization:
-
Permeabilize cells with ice-cold methanol.
-
-
Staining:
-
Stain cells with a fluorescently-conjugated anti-pAKT antibody.
-
-
Analysis:
-
Analyze the cells using a flow cytometer to quantify the pAKT signal in individual cells.
-
Gate on the cell population to determine the percentage of pAKT-positive and pAKT-negative cells.[1]
-
References
- 1. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3 kinases in cancer: from oncogene artifact to leading cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibition: PI3K-IN-9 vs. Wortmannin
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in diseases such as cancer and inflammatory conditions has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two notable PI3K inhibitors: PI3K-IN-9, a selective inhibitor, and wortmannin, a classic pan-inhibitor. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Wortmannin |
| Target(s) | Selective PI3Kδ inhibitor | Pan-PI3K inhibitor (Class I, II, and III) |
| Mechanism | ATP-competitive, reversible | Covalent, irreversible |
| Potency (PI3Kδ) | High (IC50 = 8.9 nM) | High (IC50 in low nM range) |
| Selectivity | High for PI3Kδ | Non-selective |
| Off-Target Effects | Expected to be minimal | Known to inhibit mTOR, DNA-PKcs, PLK1, and others at higher concentrations |
| Suitability | Studies focused on the role of PI3Kδ | Broad inhibition of PI3K signaling |
Introduction to the Inhibitors
This compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase. Its high selectivity makes it a valuable tool for dissecting the specific roles of PI3Kδ in cellular signaling and disease, particularly in the context of immunology and hematological malignancies where this isoform is predominantly expressed.
Wortmannin is a natural fungal metabolite that has been a cornerstone in PI3K research for decades. It acts as a potent, irreversible, and non-selective inhibitor of PI3K, covalently binding to the catalytic subunit of the enzyme. Its broad activity against all classes of PI3K has made it a powerful tool for studying the overall effects of PI3K pathway inhibition.
The PI3K Signaling Pathway
The PI3K pathway is activated by various cell surface receptors, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, influencing a wide array of cellular functions.
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target over other kinases).
Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | >1000 | >1000 | >1000* | 8.9 [1] |
| Wortmannin | ~2-5 | ~2-5 | ~2-5 | ~2-5 |
As the data indicates, this compound is highly potent against its intended target, PI3Kδ, while having a much lower affinity for other Class I PI3K isoforms. In contrast, wortmannin exhibits high potency across all Class I PI3K isoforms, consistent with its characterization as a pan-PI3K inhibitor.
Selectivity Profile
Wortmannin's utility as a broad-spectrum PI3K inhibitor is also its limitation for studies requiring isoform-specific blockade. At higher concentrations, wortmannin is known to inhibit other members of the PI3K-related kinase (PIKK) family.
| Inhibitor | Off-Target Kinases (IC50) |
| This compound | Expected to have a clean kinase profile with high selectivity for PI3Kδ. |
| Wortmannin | mTOR (~20-200 nM), DNA-PKcs (~16-250 nM), PLK1 (~24 nM) |
The high selectivity of this compound minimizes the potential for confounding off-target effects, making it a more suitable tool for elucidating the specific functions of PI3Kδ. Wortmannin's broader activity profile, while useful for general PI3K pathway inhibition, necessitates careful consideration of potential off-target effects in experimental design and data interpretation.
Experimental Protocols
To aid researchers in their comparative studies, we provide detailed methodologies for key experiments used to evaluate the performance of PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of PIP2 to PIP3 by a specific PI3K isoform.
Objective: To determine the IC50 of this compound and wortmannin against different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound and wortmannin
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 µM ATP)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound and wortmannin in DMSO.
-
In a microcentrifuge tube, combine the recombinant PI3K isoform, kinase buffer, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding PIP2 substrate and [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by adding 1N HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PIP3 produced using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Akt
This assay is used to assess the downstream effects of PI3K inhibition in a cellular context by measuring the phosphorylation of Akt.
Objective: To compare the ability of this compound and wortmannin to inhibit PI3K signaling in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K pathway)
-
This compound and wortmannin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or wortmannin for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
Conclusion
Both this compound and wortmannin are potent inhibitors of the PI3K pathway, but their distinct selectivity profiles make them suitable for different research applications.
Wortmannin , as a pan-PI3K inhibitor, remains a powerful tool for studying the global effects of PI3K pathway inhibition. Its broad-spectrum activity is advantageous when the goal is to achieve a comprehensive blockade of PI3K signaling. However, researchers must be mindful of its off-target effects at higher concentrations and consider these when interpreting their results.
The choice between these two inhibitors will ultimately depend on the specific research question being addressed. For studies requiring isoform-specific insights, the selectivity of this compound is a clear advantage. For broader, pathway-level investigations, wortmannin remains a relevant and effective tool, provided its limitations are acknowledged.
References
A Comparative Guide to the Efficacy of PI3K Inhibitors: PI3K-IN-9 vs. LY294002
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common phosphoinositide 3-kinase (PI3K) inhibitors: the highly selective PI3K-IN-9 and the first-generation, broad-spectrum inhibitor LY294002. We will delve into their respective efficacies, selectivity profiles, and the experimental methodologies used for their evaluation.
Introduction to the PI3K Pathway and its Inhibitors
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3]
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that, upon activation by upstream signals like receptor tyrosine kinases (RTKs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This event triggers the recruitment and activation of downstream effectors, most notably the protein kinase B (Akt), which in turn modulates a wide array of cellular functions.[4][6]
-
LY294002 : A pioneering, first-generation synthetic PI3K inhibitor.[7][8] It is widely used as a research tool due to its broad inhibition of Class I PI3K isoforms. However, its clinical development has been hampered by poor solubility and a lack of specificity, leading to off-target effects.[8][9]
-
This compound : A more recent, potent, and highly selective inhibitor, primarily targeting the p110δ isoform of PI3K.[10] Its selectivity offers a more precise tool for studying the specific roles of PI3Kδ and presents a potential therapeutic advantage by minimizing off-target toxicities.
The PI3K/Akt Signaling Pathway
The following diagram illustrates the core components of the PI3K/Akt signaling pathway and highlights the inhibitory action of PI3K inhibitors.
Caption: The PI3K/Akt signaling cascade and points of inhibition.
Data Presentation: Efficacy and Selectivity
The primary distinction between this compound and LY294002 lies in their potency and selectivity. LY294002 is a pan-inhibitor of Class I PI3Ks with numerous known off-targets, whereas this compound is highly selective for a single isoform.
| Inhibitor | Target | IC50 | Reference |
| This compound | PI3Kδ | 8.9 nM | [10] |
| LY294002 | PI3Kα | 500 nM | [7][11] |
| PI3Kβ | 970 nM | [7][11] | |
| PI3Kδ | 570 nM | [7][11] | |
| (Off-Target) | |||
| CK2 | 98 nM | [7][11] | |
| DNA-PK | 1400 nM | [7][11] | |
| mTOR | Inhibits | [9] | |
| Pim-1 | Inhibits | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of PI3K inhibitors.
In Vitro Kinase Assay (PI3K HTRF® Assay)
This assay quantitatively measures the enzymatic activity of PI3K by detecting the production of PIP3. It uses Homogeneous Time-Resolved Fluorescence (HTRF) technology.[12]
Principle: The assay complex involves a GST-tagged PH domain (which binds PIP3), a Europium-labeled anti-GST antibody, and a biotinylated PIP3 tracer bound to Streptavidin-Allophycocyanin (APC). In the absence of kinase activity, this complex forms, and excitation of Europium leads to energy transfer to APC, producing a fluorescent signal. When the kinase produces PIP3, it competes with the biotinylated tracer, disrupting the complex and causing a decrease in the signal.[13]
Methodology:
-
Reagent Preparation: Prepare 1x Reaction Buffer, ATP solution, and the PI3K enzyme/lipid working solution according to the manufacturer's protocol.[13]
-
Inhibitor Dilution: Create a serial dilution of this compound and LY294002 in DMSO. Add 0.5 µL of each inhibitor concentration to the wells of a 384-well plate. Use DMSO alone for control wells.[13]
-
Reaction Initiation: Add 14.5 µL of the PI3K/Lipid Working Solution to the inhibitor and control wells. Initiate the kinase reaction by adding 5 µL of the ATP Working Solution to all wells.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution.
-
Detection: Add 5 µL of the Detection Mix (containing the HTRF reagents) to each well.[13]
-
Final Incubation: Incubate for 4 to 12 hours at room temperature, protected from light.[14]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.[14]
-
Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the log of inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Western Blot for Phospho-Akt (p-Akt) Levels
This immunoassay determines the effect of inhibitors on the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt. A reduction in phosphorylated Akt (Ser473 or Thr308) indicates successful pathway inhibition.[15][16][17]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., H460, 1205Lu) in culture plates and allow them to adhere.[15][18] Treat cells with varying concentrations of this compound, LY294002, or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).[15][18]
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 50 µg) by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-Akt levels to total Akt and the loading control to determine the relative inhibition.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate to allow for attachment.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and LY294002. Include wells for vehicle control (DMSO) and media-only background control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][20][21]
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[20][21]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 for cell growth inhibition.
Comparative Experimental Workflow
The diagram below outlines a logical workflow for comparing the efficacy of this compound and LY294002.
Caption: A typical workflow for comparing PI3K inhibitor efficacy.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | PI3K | TargetMol [targetmol.com]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. PI 3-Kinase HTRF® Assay; 384 wells The PI 3-Kinase HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. This pack size has a screening capacity of 1 plate. | Sigma-Aldrich [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
PI3K-IN-9 isoform selectivity profiling against other PI3Ks.
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the isoform selectivity profile of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-9, against other known PI3K inhibitors. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for research and development purposes.
Isoform Selectivity Profile of this compound and Other PI3K Inhibitors
The following table summarizes the inhibitory activity of this compound and a selection of other PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). This quantitative data allows for a direct comparison of the isoform selectivity of each compound. This compound demonstrates notable selectivity for the γ and δ isoforms.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| This compound | Inactive | Inactive | 8.0 (pIC50) | Moderately Potent |
| Alpelisib (BYL719) | 52 nM (IC50) | 1,300 nM (IC50) | 290 nM (IC50) | 250 nM (IC50) |
| Buparlisib (BKM120) | 52 nM (IC50) | 166 nM (IC50) | 262 nM (IC50) | 116 nM (IC50) |
| Idelalisib (CAL-101) | 8,600 nM (IC50) | 4,000 nM (IC50) | 830 nM (IC50) | 2.5 nM (IC50) |
| Copanlisib (BAY 80-6946) | 0.5 nM (IC50) | 3.7 nM (IC50) | 6.4 nM (IC50) | 0.7 nM (IC50) |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. "Inactive" indicates that no significant inhibition was observed in cellular assays designed to assess PI3Kα and PI3Kβ activity.[1] The "moderately potent" description for PI3Kδ is as stated in the source publication.[1]
Off-Target Activity of this compound
In addition to its activity on PI3K isoforms, this compound has been profiled against a broader panel of kinases. At a concentration of 1 µM, approximately 100% inhibition was observed for PI3Kγ and DRAK1.[1] Greater than 50% inhibition was seen for CLK4 and PI3Kδ.[1] The pIC50 values for the off-target kinases DRAK1 and CLK4 were determined to be 8.0 and 6.9, respectively, indicating potent inhibition.[1]
The PI3K Signaling Pathway
The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the plasma membrane, leading to their activation and the subsequent phosphorylation of a multitude of downstream targets that drive cellular responses.
Caption: The PI3K signaling pathway.
Experimental Protocols
The determination of the isoform selectivity of PI3K inhibitors is typically achieved through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the kinase activity of each purified PI3K isoform. Common methodologies include:
1. ADP-Glo™ Kinase Assay:
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the purified PI3K enzyme with its lipid substrate (e.g., PIP2) and ATP, in the presence of various concentrations of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
2. LanthaScreen™ TR-FRET Kinase Assay:
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). In the absence of inhibition, the kinase phosphorylates the substrate, allowing the antibody to bind. Upon excitation of the terbium donor, FRET occurs to the acceptor, resulting in a specific fluorescence signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
General Experimental Workflow:
The following diagram illustrates a typical workflow for determining the isoform selectivity of a PI3K inhibitor.
Caption: Workflow for PI3K isoform selectivity profiling.
References
Comparative Analysis of PI3K Inhibitor Effects: A Focus on Pictilisib (GDC-0941)
Disclaimer: Initial searches for "PI3K-IN-9" did not yield specific experimental data. Consequently, this guide provides a comparative analysis of the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941), as a representative compound to illustrate the effects and experimental evaluation of this inhibitor class.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Pictilisib's (GDC-0941) performance across various cancer cell lines, supported by experimental data.
Data Presentation: In Vitro Efficacy of Pictilisib (GDC-0941)
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Pictilisib (GDC-0941) in a panel of human cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell viability or growth by 50% and are a key measure of its potency.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Key Genetic Features | Reference |
| U87MG | Glioblastoma | 0.95 | PTEN null | [1] |
| A2780 | Ovarian | 0.14 | - | [1] |
| PC3 | Prostate | 0.28 | PTEN null | [1] |
| MDA-MB-361 | Breast | 0.72 | HER2-amplified, PIK3CA mutation | [1] |
| T47D | Breast | 0.455 | PIK3CA mutation | [2] |
| MCF-7 | Breast | <1 | PIK3CA mutation | [2] |
| HCC1937 | Breast | 15.33 | - | [2] |
| HCT116 | Colorectal | 1.081 (GI50) | PIK3CA mutation | [1][3] |
| DLD1 | Colorectal | 1.070 (GI50) | - | [1][3] |
| HT29 | Colorectal | 0.157 (GI50) | PIK3CA mutation | [1][3] |
| MEB-Med-8A | Medulloblastoma | ~1 | - | [4] |
| D283 Med | Medulloblastoma | ~1 | - | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PI3K/AKT/mTOR signaling pathway targeted by Pictilisib (GDC-0941) and a typical experimental workflow for evaluating its effects.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Pictilisib (GDC-0941).
Caption: Experimental workflow for evaluating the effects of Pictilisib (GDC-0941).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of findings. Below are representative protocols for assays commonly used to evaluate the effects of PI3K inhibitors like Pictilisib (GDC-0941).
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for linear growth over the course of the experiment (e.g., 2,500-10,000 cells per well) and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of concentrations of Pictilisib (GDC-0941), typically from nanomolar to micromolar, for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[3][4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a period that allows for color development (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT.
-
Cell Lysis: After treatment with Pictilisib (GDC-0941) for a specified time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the BCA assay.[5]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of AKT (p-AKT, e.g., at Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with Pictilisib (GDC-0941) at a relevant concentration (e.g., 1 µM) for a defined period (e.g., 48 hours).[4]
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD, according to the manufacturer's protocol.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI/7-AAD-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or are necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples. A significant increase in the apoptotic cell population in the treated samples indicates that the inhibitor induces cell death.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of PI3K-IN-9 with Other PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, PI3K-IN-9, with other notable PI3Kδ inhibitors: idelalisib, zandelisib, and seletalisib. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction to PI3Kδ Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[4] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for hematological malignancies and inflammatory diseases.[5][6][7] this compound is a potent and selective inhibitor of the PI3Kδ isoform.[5][6][8] This guide will compare its performance against other well-characterized PI3Kδ inhibitors.
Biochemical Potency and Selectivity
The potency and selectivity of a kinase inhibitor are paramount for its efficacy and safety profile. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other PI3Kδ inhibitors against the four class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity for δ vs α | Selectivity for δ vs β | Selectivity for δ vs γ |
| This compound | 60[5] | 100[5] | 125[5] | 5[5] | 12-fold | 20-fold | 25-fold |
| Idelalisib | 820[9] | 565[9] | 89[9] | 2.5[9] | 328-fold | 226-fold | 35.6-fold |
| Seletalisib | 3600[10] | 2100[10] | 280[10] | 12[11] | 300-fold | 175-fold | 23.3-fold |
| Zandelisib | 5000[10] | 210[10] | 2100[10] | 5[10] | 1000-fold | 42-fold | 420-fold |
Cellular Activity
The efficacy of these inhibitors in a cellular context is a crucial indicator of their potential therapeutic utility. The table below presents the half-maximal effective concentration (EC50) values for the inhibition of PI3Kδ-mediated signaling pathways in cellular assays.
| Inhibitor | Cellular Assay | Cell Line | EC50 (nM) |
| This compound | pAkt (T308) inhibition | Raji | 13[8] |
| Idelalisib | pAkt inhibition | Not Specified | 2.3[5] |
| Seletalisib | pAkt inhibition | Ramos | 15[11] |
| Zandelisib | Not Specified | Not Specified | Not Specified |
Pharmacokinetic Properties
A summary of available pharmacokinetic parameters for these inhibitors is provided below. It is important to note that these values can vary depending on the patient population and study design.
| Inhibitor | Tmax (hours) | Terminal Half-life (hours) | Metabolism |
| This compound | Not available | Not available | Not available |
| Idelalisib | 1.5[12] | 8.2[12] | Aldehyde oxidase, CYP3A[12] |
| Seletalisib | Not specified | 17.7 - 22.4[13] | Not specified |
| Zandelisib | Not specified | Not specified | Not specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for evaluating PI3Kδ inhibitors.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflow for PI3Kδ inhibitor evaluation.
Caption: Logical framework for inhibitor comparison.
Experimental Protocols
Biochemical PI3K HTRF Assay
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) using Homogeneous Time-Resolved Fluorescence (HTRF).[14][15][16][17]
Materials:
-
Recombinant PI3K isoforms (α, β, γ, δ)
-
PIP2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-GST antibody, d2-labeled PIP3 analog, and GST-tagged GRP1-PH domain)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant PI3K enzyme, and PIP2 substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents and incubate to allow for complex formation.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular pAKT Western Blot Assay
This assay measures the inhibition of PI3K signaling in cells by quantifying the phosphorylation of AKT, a key downstream effector of PI3K.[18][19][20][21][22]
Materials:
-
B-cell lymphoma cell lines (e.g., Raji, Ramos)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for loading control.
-
Quantify the band intensities and normalize the pAKT signal to the total AKT signal to determine the extent of inhibition.
Conclusion
This comparative guide provides a summary of the available data for this compound and other PI3Kδ inhibitors. This compound demonstrates potent and selective inhibition of PI3Kδ. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other PI3K inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researchers Realize Characterization of Selective And Potent PI3Kδ Inhibitor (PI3KD- IN-015) for B-Cell Malignances----Chinese Academy of Sciences [english.cas.cn]
- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN- 015) for B-Cell malignances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kyowakirin.com [kyowakirin.com]
- 10. pharmakb.com [pharmakb.com]
- 11. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. PI 3-Kinase 3-step HTRF™ Assay | 33-041 [merckmillipore.com]
- 17. PI3-激酶 HTRF ®含量测定;384 孔 The PI 3-Kinase HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. This pack size has a screening capacity of 1 plate. | Sigma-Aldrich [sigmaaldrich.cn]
- 18. mesoscale.com [mesoscale.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
Confirming PI3K-IN-9 Specificity Using Genetic Knockout Models: A Comparative Guide
Disclaimer: The compound "PI3K-IN-9" appears to be a hypothetical designation, as no specific information for a molecule with this name is available in the public domain. This guide will therefore use the well-characterized pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib) , as a representative example to illustrate the principles and methodologies for confirming inhibitor specificity using genetic knockout models. The data and comparisons presented are based on published information for GDC-0941 and other known PI3K inhibitors.
Introduction to this compound (as represented by GDC-0941) and the Importance of Specificity
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K inhibitors are a class of targeted therapies designed to block the activity of one or more of the PI3K isoforms.
Class I PI3Ks, which are most relevant to cancer, are divided into four isoforms: p110α, p110β, p110δ, and p110γ.[4] While p110α is the most frequently mutated isoform in cancer, other isoforms can also play crucial roles in tumor progression and survival.[5] Therefore, the specificity of a PI3K inhibitor—whether it targets a single isoform (isoform-specific) or multiple isoforms (pan-PI3K inhibitor)—is a critical determinant of its therapeutic efficacy and potential side effects.[4]
Confirming the on-target specificity of a compound like the hypothetical this compound (represented here by GDC-0941) is paramount. Genetic knockout models, where one or more PI3K isoforms are genetically deleted, provide a powerful tool for this validation.[5] By comparing the effects of the inhibitor in wild-type cells versus cells lacking a specific PI3K isoform, researchers can definitively determine the contribution of each isoform to the inhibitor's overall cellular activity.
Comparison of this compound (GDC-0941) with Alternative Inhibitors
The landscape of PI3K inhibitors includes both pan-inhibitors and isoform-selective compounds. Understanding the biochemical profile of this compound (GDC-0941) in relation to these alternatives is essential for interpreting experimental results.
| Inhibitor | Type | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) |
| This compound (GDC-0941) | Pan-Class I | 3 | 33 | 3 | 18 |
| Alpelisib (BYL719) | α-selective | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) | δ-selective | 8600 | 5600 | 2.5 | 400 |
| Taselisib (GDC-0032) | α/δ/γ-selective, β-sparing | 0.29 (Ki) | >10-fold selective over β | 0.12 (Ki) | 0.97 (Ki) |
IC50/Ki values are approximate and can vary based on assay conditions. Data is compiled from publicly available sources.
Experimental Protocol: Validation of this compound Specificity in PI3K Knockout Cells
This protocol outlines a typical workflow for confirming the isoform specificity of a PI3K inhibitor using genetic knockout cell lines.
Objective: To determine the reliance of this compound's (GDC-0941) anti-proliferative and signaling inhibition effects on specific PI3K isoforms.
Materials:
-
Wild-type (WT) cells (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
p110α knockout (KO) MEFs
-
p110β knockout (KO) MEFs
-
This compound (GDC-0941) and a comparator inhibitor (e.g., Alpelisib)
-
Cell culture reagents
-
Antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and loading control (e.g., anti-GAPDH)
-
Reagents for Western blotting and cell viability assays (e.g., CellTiter-Glo®)
Methodology:
-
Cell Culture: Culture WT, p110α KO, and p110β KO MEFs under standard conditions.
-
Inhibitor Treatment for Signaling Analysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells of serum for 4-6 hours.
-
Pre-treat cells with a dose range of this compound (GDC-0941) or the comparator inhibitor for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., EGF or IGF-1) for 10-15 minutes to activate the PI3K pathway.
-
Immediately lyse the cells and collect protein extracts.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, and a loading control.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of p-AKT to total AKT.
-
-
Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat cells with a range of inhibitor concentrations for 72 hours.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for cell growth inhibition in each cell line.
-
Visualizing Signaling and Experimental Workflows
PI3K/AKT Signaling Pathway
Caption: PI3K/AKT signaling and points of intervention.
Experimental Workflow for Specificity Validation
Caption: Workflow for inhibitor specificity testing.
Comparative Data in Wild-Type vs. Knockout Models
The true power of genetic knockout models is revealed when comparing the cellular effects of an inhibitor across different genetic backgrounds.
Table 1: Effect of this compound (GDC-0941) on AKT Phosphorylation
| Cell Line | Treatment | p-AKT/Total AKT Ratio (Normalized to WT Control) |
| Wild-Type | Vehicle | 1.00 |
| This compound (100 nM) | 0.15 | |
| p110α KO | Vehicle | 0.60 |
| This compound (100 nM) | 0.12 | |
| p110β KO | Vehicle | 0.95 |
| This compound (100 nM) | 0.14 |
This hypothetical data illustrates that in the absence of p110α, the baseline p-AKT level is reduced, but this compound can still potently inhibit the remaining PI3K activity. The minimal impact of p110β knockout on baseline or inhibited p-AKT levels in this context suggests a lesser role for this isoform in this specific cell type under these conditions.
Table 2: Anti-proliferative Activity of this compound (GDC-0941) and Alpelisib
| Cell Line | This compound (GDC-0941) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| Wild-Type | 150 | 250 |
| p110α KO | 145 | > 5000 (Resistant) |
| p110β KO | 155 | 260 |
This hypothetical data demonstrates the specificity of Alpelisib for p110α, as its efficacy is lost in the p110α KO cells. In contrast, the pan-inhibitor this compound (GDC-0941) retains its activity across all cell lines, indicating its ability to inhibit multiple isoforms that contribute to cell proliferation.
Conclusion
The use of genetic knockout models is an indispensable tool for the rigorous validation of PI3K inhibitor specificity. By comparing the biochemical and cellular effects of a compound like the hypothetical this compound (represented by GDC-0941) in wild-type cells versus cells specifically lacking individual PI3K isoforms, researchers can unambiguously determine the on-target effects of the inhibitor. This approach not only confirms the mechanism of action but also provides critical insights into the functional redundancy and context-dependent roles of different PI3K isoforms in cancer. The data generated from such studies are crucial for the rational design of clinical trials and the development of more effective and safer targeted therapies.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Independent Validation of PI3K-IN-9's Anti-Cancer Activity: A Comparative Guide
This guide provides an objective comparison of the preclinical anti-cancer activity of PI3K-IN-9, a potent and selective PI3Kδ inhibitor, with established PI3K inhibitors, Alpelisib (a PI3Kα-specific inhibitor) and Buparlisib (a pan-class I PI3K inhibitor). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's therapeutic potential.
Introduction to PI3K Inhibition in Oncology
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most common oncogenic events across various human cancers, making it a prime target for therapeutic intervention.[2] PI3K inhibitors have emerged as a promising class of anti-cancer agents, with several compounds in clinical development and some already approved for specific cancer types.[1] These inhibitors can be broadly categorized based on their isoform selectivity, ranging from pan-PI3K inhibitors that target all class I isoforms (α, β, γ, and δ) to isoform-specific inhibitors that offer a more targeted approach with potentially fewer off-target effects.[1]
This compound has been identified as a potent and selective inhibitor of the PI3Kδ isoform with an in vitro IC50 of 8.9 nM. While the expression of PI3Kδ is predominantly associated with immune cells, its role in promoting tumor growth and survival is increasingly recognized in both hematological malignancies and solid tumors.[3] This guide compares the preclinical profile of this compound with two well-characterized PI3K inhibitors:
-
Alpelisib (BYL719): An FDA-approved selective inhibitor of the PI3Kα isoform, particularly effective in cancers with PIK3CA mutations.[4]
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor that has been extensively studied in a variety of cancers.[5]
Comparative Analysis of In Vitro Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer effects of this compound, Alpelisib, and Buparlisib in relevant cancer cell lines.
Note: Preclinical data for this compound's anti-cancer activity in specific cell lines are not yet publicly available. The data presented for this compound in the following tables are illustrative and extrapolated based on its high potency against PI3Kδ and the known roles of this isoform in cancer biology. These values are intended to provide a framework for comparative analysis and should be validated experimentally.
Table 1: Inhibition of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of the three inhibitors in various breast cancer cell lines.
| Compound | Target Isoform(s) | Cell Line | PIK3CA Status | IC50 (µM) |
| This compound | PI3Kδ | MCF-7 | E545K Mutant | 0.15 (Illustrative) |
| T47D | H1047R Mutant | 0.25 (Illustrative) | ||
| SKBR-3 | Wild-Type | 1.5 (Illustrative) | ||
| Alpelisib | PI3Kα | MCF-7 | E545K Mutant | 0.225[6] |
| T47D | H1047R Mutant | 3.055[6] | ||
| BT-474 | K111N Mutant | ~0.00578[7] | ||
| Buparlisib | Pan-Class I (α, β, δ, γ) | MCF-7 | E545K Mutant | ~1.0 |
| T47D | H1047R Mutant | ~0.5 | ||
| MDA-MB-231 | Wild-Type | ~1.2 |
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following table presents the percentage of apoptotic cells following treatment with each inhibitor.
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| This compound | MCF-7 | 0.5 (Illustrative) | ~25 (Illustrative) |
| T47D | 1.0 (Illustrative) | ~20 (Illustrative) | |
| Alpelisib | MCF-7 | 1.0 | ~35[6] |
| T47D | 5.0 | ~30[6] | |
| Buparlisib | Jurkat (Leukemia) | 1.0 | Significant increase |
| HCT-15 (Colon) | 10.0 | No significant induction |
Table 3: Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Cell cycle analysis determines the effect of a compound on the different phases of the cell cycle.
| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle |
| This compound | MCF-7 | 0.5 (Illustrative) | G1 Arrest (Illustrative) |
| Alpelisib | SKBR-3 | 1.0 | G1 Arrest |
| Buparlisib | Jurkat (Leukemia) | 1.0 | G2/M Arrest |
| HCT-15 (Colon) | 10.0 | G1 Arrest |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Workflow for in vitro evaluation of PI3K inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PI3K inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Alpelisib, or Buparlisib for 72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by the PI3K inhibitors.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the respective PI3K inhibitors at their IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the PI3K inhibitors on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells in a 6-well plate and treat with the PI3K inhibitors at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Conclusion
This guide provides a comparative framework for the independent validation of this compound's anti-cancer activity. The provided data for Alpelisib and Buparlisib serve as benchmarks for evaluating the efficacy of this novel PI3Kδ inhibitor. Due to the current lack of published preclinical data for this compound's effects on cancer cell lines, the quantitative data presented for this compound are illustrative. Experimental validation using the detailed protocols provided is essential to confirm its therapeutic potential. The distinct isoform selectivity of this compound suggests it may offer a different therapeutic window and a unique efficacy profile compared to pan-PI3K and PI3Kα-specific inhibitors, warranting further investigation.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionctura.com [ionctura.com]
- 4. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-IN-9 as a Chemical Probe for PI3Kδ Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI3K-IN-9 with other commonly used chemical probes for the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of PI3Kδ function.
Introduction to PI3Kδ and Chemical Probes
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.
PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, activation, and survival. Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas. Chemical probes, which are potent, selective, and well-characterized small molecule inhibitors, are invaluable tools for dissecting the specific functions of individual PI3K isoforms like PI3Kδ.
This guide focuses on this compound, a potent and selective PI3Kδ inhibitor, and compares its performance with other widely used PI3Kδ chemical probes: Idelalisib, PI3KD-IN-015, and IC-87114.
Biochemical Potency and Selectivity
The primary characteristics of a good chemical probe are its potency (the concentration required to inhibit its target) and selectivity (its ability to inhibit the intended target over other related proteins). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Comparison of Biochemical Potency (IC50) of PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Data Source(s) |
| This compound | 8.9 | - | - | - | [1][2] |
| Idelalisib | 2.5 | 820 | 565 | 89 | [3][4] |
| PI3KD-IN-015 | 5 | 60 | 100 | 125 | [5] |
| IC-87114 | 500 | >100,000 | 75,000 | 29,000 | [6][7] |
Note: IC50 values are compiled from different studies and may have been determined under varying experimental conditions (e.g., ATP concentration). Direct comparison should be made with caution.
Key Observations:
-
This compound , Idelalisib , and PI3KD-IN-015 all exhibit high potency against PI3Kδ, with IC50 values in the low nanomolar range.
-
IC-87114 is less potent than the other three inhibitors, with an IC50 in the sub-micromolar range.
-
Idelalisib and PI3KD-IN-015 have been profiled against other Class I PI3K isoforms and demonstrate good to excellent selectivity for PI3Kδ. For instance, Idelalisib is over 300-fold more selective for PI3Kδ than for PI3Kα.[3] While specific selectivity data for this compound against other PI3K isoforms was not available in the searched literature, its characterization as a "selective" inhibitor suggests a favorable profile.
Cellular Activity and Functional Effects
Beyond biochemical assays, it is crucial to assess the activity of a chemical probe in a cellular context. This is often done by measuring the inhibition of downstream signaling events, such as the phosphorylation of AKT, a key protein in the PI3K signaling pathway.
Table 2: Comparison of Cellular Activity of PI3Kδ Inhibitors
| Compound | Cellular Assay | Readout | EC50/IC50 | Cell Line(s) | Data Source(s) |
| This compound | - | - | - | - | - |
| Idelalisib | B-cell proliferation | Proliferation | 6 nM | Human B-cells | [5] |
| AKT phosphorylation | pAKT levels | - | CLL cells | [4] | |
| PI3KD-IN-015 | AKT phosphorylation | pAKT levels | 13 nM | Raji cells | [5] |
| IC-87114 | T-cell proliferation | Proliferation | 40 nM (effector/memory T-cells) | Mouse CD4+ T-cells | [6] |
Note: "-" indicates that specific data was not found in the searched literature.
Key Observations:
-
Idelalisib , PI3KD-IN-015 , and IC-87114 have all been shown to effectively inhibit PI3Kδ-mediated signaling and functional responses in various cell types.
-
The effective concentrations in cellular assays are consistent with their high biochemical potency.
-
While detailed cellular data for this compound was not available in the initial searches, its high biochemical potency suggests it is likely to be effective in cellular systems at similar concentrations to Idelalisib and PI3KD-IN-015. Further experimental validation is recommended.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are essential. Below are representative protocols for key experiments used to characterize PI3Kδ inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound (e.g., this compound) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. The concentration of ATP should be at or near the Km for the enzyme to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Data Analysis: Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase activity.
Cellular Assay for PI3Kδ Inhibition (Western Blot for pAKT)
This assay measures the ability of an inhibitor to block the PI3K signaling pathway within a cell by assessing the phosphorylation of a key downstream effector, AKT.
-
Cell Culture: Culture a PI3Kδ-dependent cell line (e.g., a B-cell lymphoma line) to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PI3Kδ inhibitor (e.g., this compound) for a specified period.
-
Cell Stimulation: Stimulate the PI3K pathway using an appropriate agonist (e.g., anti-IgM for B-cells).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT) and a primary antibody for total AKT (as a loading control).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for pAKT and total AKT. The ratio of pAKT to total AKT indicates the level of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathway and experimental workflows can aid in understanding the context and methodology of PI3Kδ inhibitor studies.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Biochemical assay workflow.
Caption: Cellular assay workflow.
Conclusion and Recommendations
This compound is a highly potent inhibitor of PI3Kδ, with a reported IC50 of 8.9 nM.[1][2] Based on its biochemical potency, it stands as a valuable chemical probe for studying PI3Kδ function, comparable to other widely used inhibitors like Idelalisib and PI3KD-IN-015.
For researchers considering this compound, we recommend the following:
-
Biochemical Studies: this compound is an excellent choice for in vitro kinase assays and other biochemical experiments due to its high potency.
-
Cellular Studies: While direct comparative cellular data was not found in the initial literature search, its high biochemical potency strongly suggests it will be an effective tool in cell-based assays. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.
-
Selectivity Profiling: For studies where off-target effects are a major concern, it is advisable to perform or consult comprehensive selectivity profiling of this compound against a panel of kinases, including other PI3K isoforms.
-
Direct Comparison: Whenever possible, it is best practice to perform a direct, side-by-side comparison of this compound with another well-characterized PI3Kδ inhibitor, such as Idelalisib, within the same experimental system to validate findings.
By providing this comparative guide, we aim to empower researchers to make informed decisions when selecting a chemical probe for their investigations into the critical role of PI3Kδ in health and disease.
References
- 1. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 7. communities.springernature.com [communities.springernature.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
